4-Methylisothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-2-5-6-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTQRQJTFPEEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219359 | |
| Record name | Isothiazole, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-90-3 | |
| Record name | 4-Methylisothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazole, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiazole, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylisothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of 4-Methylisothiazole
Introduction: 4-Methylisothiazole, also known as 2-methyl-4-isothiazolin-3-one (MIT), is a heterocyclic organic compound widely utilized as a biocide and preservative in a variety of industrial and consumer products, including cosmetics, paints, and water treatment solutions.[1][2] Its efficacy against a broad spectrum of bacteria, fungi, and algae stems from its ability to inhibit essential life-sustaining enzymes in microorganisms.[3][4] This technical guide provides a detailed overview of established laboratory-scale synthesis protocols for this compound, focusing on the prevalent method involving the cyclization of a dithiodipropionamide precursor.
Core Synthesis Pathway: Chlorinative Cyclization
The most common industrial and laboratory-scale synthesis of this compound involves the chlorination and subsequent cyclization of N,N'-dimethyl-3,3'-dithiodipropionamide.[5][6] This method is favored for its efficiency and relatively high yields. The overall reaction transforms the linear amide precursor into the five-membered isothiazolinone ring.
The general workflow for this synthesis is outlined below. It begins with the preparation of the reaction mixture, followed by a controlled, multi-stage chlorination reaction, and concludes with the isolation and purification of the final product.
Experimental Protocols
The following protocols are derived from established synthesis methodologies.[5] Researchers should adapt these procedures based on available laboratory equipment and safety protocols.
Protocol 1: Two-Stage Chlorinative Cyclization
This method utilizes a continuous flow system with tubular reactors to achieve precise temperature control, which is critical for minimizing the formation of chlorinated by-products like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT).[5][7]
1. Preparation of Reactant Solution:
-
Combine N,N'-dimethyl-3,3'-dithiodipropionamide, chloroform, and N,N-dimethylformamide (DMF) in a weight ratio of 1:4:0.2 in a premixing tank.
-
Ensure uniform mixing to form a homogenous solution or slurry.
2. First-Stage Chlorination:
-
Pump the mixture at a controlled flow rate into a first-stage tubular reactor.
-
Introduce chlorine gas at the reactor inlet. The molar ratio of chlorine to the starting amide in this stage should be approximately 0.12:1.[5]
-
Maintain the reaction temperature between 10-15°C using a cooling jacket.
-
The residence time for the material in this stage is typically 3-5 minutes.
3. Second-Stage Chlorination:
-
The effluent from the first stage directly enters a second-stage tubular reactor.
-
Introduce additional chlorine gas at the inlet. The molar ratio of chlorine in this stage to the initial starting amide is approximately 0.75:1.[5]
-
Maintain the reaction temperature between 35-45°C using a heating jacket (e.g., with 40°C water).
-
The residence time for this stage is typically 10-20 minutes.
4. Product Isolation and Purification:
-
The reaction mixture proceeds to a gas-liquid separator to remove hydrogen chloride (HCl) gas.
-
Cool the resulting reaction solution and centrifuge to isolate the crude product, which is this compound hydrochloride.
-
Wash the solid product with a small amount of cold chloroform.
-
Perform neutralization with a suitable base, followed by liquid-liquid extraction (layer separation).
-
Further purification via distillation and compounding yields an aqueous solution of this compound. A final yield of approximately 92% can be achieved with this continuous process.[5]
The chemical transformation pathway for this protocol is illustrated below.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. 2-Methyl-4-isothiazolin-3-one synthesis - chemicalbook [chemicalbook.com]
- 6. CN102786491B - Preparation method of 2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]
- 7. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]
A Technical Guide to the Mechanism of 4-Methylisothiazolinone (MIT) Action on Bacterial Cell Membranes
Executive Summary
4-Methylisothiazolinone (MIT), a potent, broad-spectrum biocide, is widely utilized as a preservative in a vast array of industrial and consumer products.[1][2][3][4] Its efficacy stems from a multi-step mechanism that rapidly disrupts critical metabolic pathways within bacteria, leading to growth inhibition and eventual cell death.[1][5][6] This technical guide provides an in-depth exploration of MIT's mechanism of action, with a focus on its effects on bacterial cell membranes and associated functions. It details the primary intracellular targets, the resulting physiological collapse, and the experimental protocols used to elucidate these processes. Quantitative data on its antimicrobial activity are presented, and key pathways and workflows are visualized to provide a clear, functional understanding for research and development applications.
Core Mechanism of Action: A Multi-Step Process
The antimicrobial action of isothiazolinones like MIT is not instantaneous but follows a distinct two-stage process: a rapid, initial phase of metabolic inhibition (occurring within minutes), followed by a slower phase of irreversible cellular damage and death (occurring over hours).[1][6][7] The entire cascade is initiated by the molecule's ability to passively enter the cell and react with key intracellular components.
Cell Entry and Intracellular Accumulation
The primary mode of entry for MIT is diffusion across the bacterial cell membrane and, in the case of fungi, the cell wall.[2][5][8][9] Its small molecular size and lipophilic character facilitate its passage into the cytoplasm.
Primary Target: Reaction with Intracellular Thiols
The central feature of MIT's biocidal activity is the electrophilic nature of its isothiazolinone ring.[1][7] The electron-deficient nitrogen-sulfur (N-S) bond is highly susceptible to nucleophilic attack.[5][10]
-
Reaction with Sulfhydryl Groups: Once inside the cell, MIT readily reacts with thiol-containing molecules (-SH groups).[5][10] Its primary targets are the cysteine residues within the active sites of essential enzymes and low-molecular-weight thiols like glutathione.[5][9][11]
-
Formation of Disulfides: This reaction leads to the formation of disulfide derivatives, which effectively inactivates the enzymes and depletes the cell's pool of protective molecules like glutathione.[1][9]
Inhibition of Critical Metabolic Pathways
The covalent modification of key enzymes leads to a rapid and catastrophic shutdown of cellular metabolism.
-
Inhibition of Respiration: MIT is a potent inhibitor of dehydrogenase enzymes that are critical to the Krebs cycle and the electron transport chain.[1][7] This action quickly halts cellular respiration (oxygen consumption).[1][5][6][7]
-
Disruption of Energy Production: By blocking the electron transport chain, MIT prevents the generation of the proton motive force (PMF) across the cytoplasmic membrane.[12][13] The PMF is essential for ATP synthesis.[14] Consequently, MIT rapidly inhibits ATP synthesis and depletes the cell's energy reserves.[1][5][6][10]
Irreversible Damage and Loss of Viability
The initial metabolic inhibition is followed by widespread, irreversible damage.
-
Oxidative Stress: The disruption of respiratory enzymes and the depletion of thiols like glutathione lead to the production of free radicals, causing significant oxidative stress.[5][6][7]
-
Loss of Membrane Integrity: While not a direct lytic agent, the collapse of the proton motive force and the depletion of ATP compromise the cell's ability to maintain ionic gradients and membrane integrity.[14][15] This leads to increased membrane permeability and leakage of intracellular components, as demonstrated by studies showing increased uptake of dyes like SYTOX Green after MIT exposure.[2]
-
Cell Death: The combination of energy depletion, enzymatic inactivation, oxidative damage, and loss of membrane integrity culminates in cell death.[5][9]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In situ chemical behaviour of methylisothiazolinone (MI) and methylchloroisothiazolinone (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proton motive force and antibiotic tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active Efflux Leads to Heterogeneous Dissipation of Proton Motive Force by Protonophores in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proton Motive Force Inhibitors Are Detrimental to Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proton Motive Force Inhibitors Are Detrimental to Methicillin-Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of 4-Methylthiazole: A Technical Guide
Disclaimer: This technical guide focuses on the in vitro toxicological studies of 4-methylthiazole . It is important to note that this compound is distinct from 4-methylisothiazole. The available research predominantly pertains to 4-methylthiazole, and the findings presented herein should not be extrapolated to other structurally similar compounds without specific experimental validation.
This document provides a comprehensive overview of the current understanding of the in vitro toxicology of 4-methylthiazole, with a focus on its cytotoxic, apoptotic, and immunomodulatory effects. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological assessment.
Cytotoxicity Assessment
The cytotoxic potential of 4-methylthiazole has been evaluated across various cell lines, demonstrating selective effects against cancer cells while exhibiting lower toxicity towards non-cancerous cell lines.
Data Presentation: Summary of In Vitro Cytotoxicity Data
| Cell Line | Assay | Exposure Time (hours) | IC50 Concentration | Reference |
| K562 (Chronic Myeloid Leukemia) | MTS | 24 | > 500 µM | [1][2] |
| 48 | ~150 µM | [1][2] | ||
| 72 | ~100 µM | [1][2] | ||
| HL-60 (Acute Promyelocytic Leukemia) | MTT | 48 | 89.08 µM | [3] |
| 72 | 46.03 µM | [3] | ||
| NIH/3T3 (Mouse Fibroblast) | MTT | 24 | 90.00 ± 21.79 µg/mL | [2][3] |
Key Findings:
-
4-methylthiazole displays a time- and dose-dependent cytotoxic effect on leukemia cell lines K562 and HL-60.[1][2][3]
-
Longer exposure times and higher concentrations lead to a significant reduction in cell viability.[1][2]
-
The compound shows considerably lower cytotoxicity in the non-cancerous mouse fibroblast cell line NIH/3T3, suggesting a degree of selectivity for cancer cells.[2][3]
Mechanism of Action: Induction of Apoptosis
Studies indicate that the primary mechanism of 4-methylthiazole-induced cytotoxicity in cancer cells is the induction of apoptosis through the intrinsic mitochondrial pathway.
Experimental Protocols: Apoptosis Detection
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis and necrosis were quantified using flow cytometry after staining cells with Annexin V-FITC and PI. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4]
-
JC-1 Assay: Mitochondrial membrane potential (MMP) was assessed using the JC-1 dye. A shift in fluorescence from red to green indicates mitochondrial depolarization, a hallmark of apoptosis.[1][2][3][4]
-
Caspase-3 Activity: The activation of caspase-3, a key executioner caspase, was measured using ELISA or flow cytometry.[1][2][3][4][5]
-
Cytochrome C Release: The release of cytochrome c from the mitochondria into the cytosol was quantified by ELISA.[1][2][3][4][5]
-
Gene Expression Analysis (qRT-PCR): The expression levels of pro-apoptotic genes (e.g., TP53, BAX, BAK) and anti-apoptotic genes were measured to elucidate the molecular pathways involved.[1][4]
Signaling Pathway: 4-Methylthiazole-Induced Apoptosis
The collected data suggests that 4-methylthiazole triggers a cascade of events leading to programmed cell death.
Immunomodulatory Effects
In addition to its direct cytotoxic effects, 4-methylthiazole has been shown to modulate the expression of key cytokines, suggesting a potential role in altering the tumor microenvironment.
Data Presentation: Cytokine Modulation by 4-Methylthiazole
| Cytokine | Cell Line | Effect | Reference |
| TNF-α | HL-60 | Significant increase at high doses | [3][5][6] |
| IL-10 | HL-60 | Dose-dependent decrease | [3][5][6] |
| IL-6 | HL-60 | No significant change | [3][5][6] |
| IL-6 | K562 | Dose-dependent modulation | [1][4] |
| TNF-α | K562 | No significant change | [1][4] |
| IL-10 | K562 | No significant change | [1][4] |
Key Findings:
-
4-methylthiazole can induce a pro-inflammatory response by increasing TNF-α levels in HL-60 cells.[3][5][6]
-
The compound may reduce immunosuppressive conditions by decreasing IL-10 levels.[3][5][6]
-
The effect on IL-6 appears to be cell-type specific.[1][3][4][5][6]
Experimental Workflow: Cytokine Profiling
Genotoxicity Assessment
As of the current literature review, no specific in vitro genotoxicity studies, such as the Ames test or micronucleus assay, have been published for 4-methylthiazole. This represents a significant data gap in the toxicological profile of this compound.
For context, studies on the structurally related compound 4-methylimidazole (4-MI) have generally shown negative results in the Ames test and in vivo micronucleus assays.[7][8][9] However, it is crucial to reiterate that these findings for 4-MI cannot be directly applied to 4-methylthiazole, and dedicated genotoxicity studies are required to assess its potential to induce genetic mutations or chromosomal damage.
Conclusion and Future Directions
The in vitro toxicological data on 4-methylthiazole indicate that it is a compound of interest due to its selective cytotoxicity towards cancer cells, which appears to be mediated through the induction of apoptosis via the mitochondrial pathway. Furthermore, its ability to modulate cytokine production suggests potential immunomodulatory properties that could be therapeutically relevant.
Key areas for future research include:
-
Genotoxicity Testing: Performing a standard battery of in vitro genotoxicity assays (e.g., Ames test, in vitro micronucleus test) is essential to fully characterize the safety profile of 4-methylthiazole.
-
Neurotoxicity and other organ-specific toxicities: While no specific in vitro neurotoxicity studies were identified for 4-methylthiazole, the known neurotoxic effects of the related compound methylisothiazolinone (MIT) highlight the need to investigate this potential liability.[10][11][12]
-
Broader Cell Line Screening: Evaluating the cytotoxicity of 4-methylthiazole across a wider range of cancer and non-cancerous cell lines would provide a more comprehensive understanding of its selectivity and potential therapeutic window.
-
In-depth Mechanistic Studies: Further investigation into the upstream signaling events and the specific molecular targets of 4-methylthiazole will provide a more complete picture of its mechanism of action.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]
- 3. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]
- 4. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxicity assessment of 4-methylimidazole: regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 4-methylimidazole, in the Ames/Salmonella test using induced rodent liver and lung S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro neurotoxicity of methylisothiazolinone, a commonly used industrial and household biocide, proceeds via a zinc and extracellular signal-regulated kinase mitogen-activated protein kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Neurotoxicity of Methylisothiazolinone, a Commonly Used Industrial and Household Biocide, Proceeds via a Zinc and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Data of 4-Methylisothiazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylisothiazole (CAS No. 4200-26-4), a key heterocyclic compound used in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from spectral databases and analysis of related isothiazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted based on the known spectrum of the parent isothiazole molecule.[1] The methyl substitution at the C4 position will influence the chemical shift of the adjacent ring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H3 | ~8.7 | Singlet (s) |
| H5 | ~8.5 | Singlet (s) |
| -CH₃ | ~2.3 | Singlet (s) |
| Predicted in a non-polar deuterated solvent like CDCl₃ or Acetone-d₆. |
¹³C NMR Spectroscopy
The ¹³C NMR data provides insight into the carbon environment of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C3 | 157.0 |
| C4 | 129.8 |
| C5 | 148.1 |
| -CH₃ | 17.8 |
| Data obtained from SpectraBase in Acetone-d₆. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups and bond vibrations within the molecule. The following table outlines the expected characteristic absorption bands for this compound based on typical frequencies for N,S-heterocyclic compounds.[2][3]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2950 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium |
| 1620 - 1550 | C=N Stretch | Medium-Strong |
| 1550 - 1450 | Aromatic Ring Skeletal Vibrations (C=C) | Medium-Strong |
| 1450 - 1350 | -CH₃ Asymmetric/Symmetric Bending | Medium |
| 850 - 750 | C-H Out-of-Plane Bending | Strong |
| 700 - 600 | C-S Stretch | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For this compound (C₄H₅NS), the expected molecular weight is 99.15 g/mol .
| m/z | Ion | Notes |
| 99 | [M]⁺ | Molecular Ion Peak |
| 72 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles. |
| 58 | [C₂H₂S]⁺ | Fragmentation of the isothiazole ring. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[4]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.
-
Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge for consistency.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a 400 MHz spectrometer are typically sufficient.
-
Reference the spectra to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[5]
-
IR Spectroscopy (FTIR-ATR) Protocol
For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is a simple and effective method.
-
Sample Preparation :
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a single drop of this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition :
-
Position the ATR accessory in the spectrometer's sample compartment.
-
Acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
After acquisition, clean the ATR crystal thoroughly with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Mass Spectrometry (GC-MS) Protocol
Gas Chromatography-Mass Spectrometry is well-suited for a volatile compound like this compound.
-
Sample Preparation :
-
Data Acquisition :
-
Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Parameters :
-
Injector Temperature : 250 °C.
-
Column : A standard non-polar column (e.g., DB-5ms or equivalent).
-
Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.
-
Carrier Gas : Helium at a constant flow rate.
-
-
MS Parameters :
-
Ionization Source : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : m/z 40-250.
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the data. The resulting chromatogram will show the retention time of the compound, and the mass spectrum for that peak can be analyzed.
-
Data Interpretation and Workflows
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different techniques.
References
- 1. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 4-Methylthiazole [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylisothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisothiazole (CAS No. 693-90-3) is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms, with a methyl group substitution at the 4-position.[1] This structure is isomeric to the more commonly referenced 4-methylthiazole. As a specialized chemical building block, this compound is of significant interest in medicinal chemistry and material science, serving as a key precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique chemical properties, influenced by the arrangement of the heteroatoms in the isothiazole ring, dictate its reactivity and potential applications.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an examination of its stability and reactivity.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to pale yellow liquid with a distinct, pungent odor.[1] It is reported to be soluble in water and various organic solvents.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NS | [1][3] |
| Molecular Weight | 99.15 g/mol | [1][3] |
| CAS Number | 693-90-3 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Pungent | [1] |
| Density | 1.121 g/cm³ | [5][6] |
| Boiling Point | 47.8 °C at 760 mmHg | [5][6][7] |
| Refractive Index | 1.535 | [5][6] |
| Solubility | Soluble in water and various organic solvents | [1] |
| pKa | Data not available | |
| LogP | 1.45150 | [5] |
Note: The reported boiling point of 47.8 °C at standard pressure (760 mmHg) is unusually low for a compound of this molecular weight and should be treated with caution. It may represent a value determined under reduced pressure that has been incorrectly reported.
Spectral Data
Detailed experimental spectral data for this compound is not widely available in the public domain. While databases indicate the existence of NMR, IR, and mass spectra, specific peak assignments and fragmentation patterns could not be definitively retrieved.[8][9][10] For reference, general spectral regions for related heterocyclic compounds are discussed in the experimental protocols section.
Chemical Properties
Reactivity
The reactivity of the this compound ring is governed by the presence of the nitrogen and sulfur heteroatoms.[1] This structure allows it to participate in a variety of chemical reactions, including:
-
Nucleophilic Substitutions: The isothiazole ring can be susceptible to attack by nucleophiles.
-
Electrophilic Additions: The electron-rich nature of the heterocyclic ring can facilitate electrophilic addition reactions.[1]
-
Reactions at the Methyl Group: The methyl group can be a site for hydrogen abstraction by radical species.[11]
Stability and Degradation
Isothiazolone derivatives, a class of compounds to which this compound belongs, exhibit varying stability depending on the environmental conditions.
-
pH: These compounds are generally more stable in acidic media and undergo degradation in alkaline solutions. The rate of degradation increases with higher pH.[12]
-
Temperature: The degradation of isothiazolones is temperature-dependent. At elevated temperatures (40°C and 60°C), degradation can occur more rapidly.[12]
-
Oxidation: Isothiazolones can be degraded by oxidizing agents. Iron, for instance, has been shown to degrade 5-chloro-2-methyl-4-isothiazolin-3-one.[13]
-
Photodegradation: Exposure to UV and visible light can induce the degradation of isothiazolones. Photocatalytic degradation using agents like TiO₂ has been shown to be effective.[14]
The degradation of isothiazolones can proceed through the opening of the heterocyclic ring, often involving the loss of the sulfur atom and subsequent oxidation to form smaller organic acids.[14][15]
Experimental Protocols
The following sections detail generalized methodologies for determining key physical and chemical properties of liquid compounds like this compound.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A micro method using a Thiele tube is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer (0-200 °C range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
Fill the Thiele tube with heating oil to a level just above the side-arm.
-
Add approximately 0.5 mL of the this compound sample into the small test tube.
-
Place the capillary tube, sealed end up, into the sample liquid in the test tube.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly into the Thiele tube, with the oil level above the sample but below the open end of the test tube.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it can be determined by accurately measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder (e.g., 10 mL)
-
Analytical balance (readable to at least 0.001 g)
-
Temperature-controlled water bath or thermometer
Procedure:
-
Ensure the pycnometer or graduated cylinder is clean and dry.
-
Measure and record the mass of the empty container (m₁).
-
Fill the container with the this compound sample to a precisely known volume (V). If using a pycnometer, fill it completely.
-
Measure and record the mass of the container with the sample (m₂).
-
The mass of the sample (m) is calculated as m = m₂ - m₁.
-
The density (ρ) is calculated using the formula: ρ = m / V.
-
Record the temperature at which the measurement was taken, as density is temperature-dependent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Apparatus:
-
NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure for ¹H NMR:
-
Prepare a sample by dissolving a small amount of this compound in a deuterated solvent within an NMR tube. A typical concentration is 5-25 mg in 0.5-0.75 mL of solvent.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ, in ppm) and coupling patterns (multiplicity) to elucidate the proton environments in the molecule.
Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
Apparatus and Reagents:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Oven
-
Photostability chamber
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity solvents for HPLC mobile phase
General Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Treat the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 60-80°C) for a defined period. Neutralize the sample before analysis.
-
Base Hydrolysis: Treat the stock solution with a basic solution (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 80-100°C) in an oven.
-
Photodegradation: Expose a solution of the compound to light of a specified wavelength and intensity in a photostability chamber, as per ICH Q1B guidelines.[16]
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact compound from all formed degradation products.
Visualizations
Representative Synthesis of an Isothiazole Ring
The following diagram illustrates a general synthetic pathway for the formation of an isothiazole ring through the cyclization of a β-ketothioamide, a common method for constructing this heterocyclic system.
Caption: A generalized workflow for the synthesis of a substituted isothiazole ring.
Experimental Workflow for a Forced Degradation Study
This diagram outlines the logical flow of a forced degradation study, a critical component in the development of pharmaceuticals and other regulated chemical products.
Caption: Logical workflow for conducting a forced degradation study on this compound.
References
- 1. CAS 693-90-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS 693-90-3|For Research Use [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Isothiazoles I: 4-isothiazolin-3-ones. A general synthesis from 3,3′-dithiodipropionamides | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | CAS#:693-90-3 | Chemsrc [chemsrc.com]
- 8. This compound | C4H5NS | CID 136499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isothiazole, 4-methyl- [webbook.nist.gov]
- 10. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. ijisrt.com [ijisrt.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylisothiazole biocidal mechanism of action
An In-depth Technical Guide on the Biocidal Mechanism of Action of 4-Methylisothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MIT), a member of the isothiazolinone class of biocides, exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae.[1] Its efficacy stems from a multi-faceted mechanism of action that primarily involves the disruption of critical physiological and metabolic functions within microbial cells. This technical guide elucidates the core biocidal mechanisms of this compound, presenting quantitative data on its activity, detailing relevant experimental protocols, and visualizing the key pathways involved. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this widely used biocide.
Core Biocidal Mechanism of Action
The antimicrobial action of this compound is characterized by a two-step mechanism: a rapid initial inhibition of growth and metabolism, followed by irreversible cellular damage leading to cell death.[2][3] This dual action contributes to its high efficiency and the difficulty for microorganisms to develop resistance.[2]
Initial Rapid Inhibition
Within minutes of contact, this compound rapidly inhibits crucial physiological functions in microorganisms.[2] This includes the disruption of growth, respiration (oxygen consumption), and energy generation (ATP synthesis).[2][4] The primary molecular event initiating this cascade is the electrophilic attack by the sulfur atom in the isothiazolinone ring on nucleophilic groups within the cell.[1][5]
Irreversible Cellular Damage
Following the initial inhibitory phase, this compound causes irreversible damage to the cell, leading to a loss of viability over a period of hours.[2] This is a consequence of the widespread disruption of cellular components, primarily through the targeting of thiol groups.
Molecular Interactions and Cellular Targets
The fundamental chemistry underpinning the biocidal activity of this compound is its ability to act as an electrophilic agent.[2] The electron-deficient sulfur atom in the N-S bond of the isothiazolinone ring is highly reactive towards nucleophiles.[5]
Reaction with Cellular Thiols
The principal targets of this compound are thiol (-SH) groups present in amino acids like cysteine, peptides such as glutathione, and the active sites of essential proteins (enzymes).[1][5] Upon entering the cell, this compound reacts with these thiols, leading to the formation of disulfide derivatives.[5] This reaction effectively inactivates the thiol-containing molecules, triggering a cascade of detrimental effects.[2] The growth inhibitory activity of isothiazolinones can be rapidly neutralized by the addition of thiol-containing compounds like glutathione and cysteine.[6]
Enzyme Inhibition
A major consequence of thiol oxidation is the inhibition of key enzymes, particularly dehydrogenases involved in cellular respiration.[2] By targeting the thiol groups in the active sites of these enzymes, this compound disrupts critical metabolic pathways.[5] For instance, succinate dehydrogenase has been identified as a potential target.[7] This enzymatic inhibition directly contributes to the observed rapid decrease in respiration and ATP synthesis.[2][8]
Induction of Oxidative Stress
The reaction of this compound with cellular components can lead to the production of free radicals.[2] This, in turn, induces a state of oxidative stress within the microbial cell.[9][10] An increase in reactive oxygen species (ROS) can cause widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids, further contributing to cell death.[9][11]
Disruption of Membrane Integrity and Other Effects
Increased cell membrane permeability has been observed in bacteria exposed to this compound, indicating that it can compromise the physical integrity of the cell.[9][10] Some evidence also suggests that certain isothiazolinones may inhibit the initiation of DNA replication.[6]
Quantitative Data on Biocidal Efficacy
The efficacy of this compound is quantified using standard microbiological metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values are dependent on the target microorganism and the experimental conditions.
| Biocide | Test Organism | Efficacy Metric | Concentration (mg/L or µg/mL) | Reference |
| This compound (MIT) | Pseudomonas putida | MIC | 3.907 | [9][10] |
| Pseudomonas moorei | MIC | 3.907 | [9][10] | |
| Sphingomonas mali | MIC | 15.625 | [9][10] | |
| Bacillus subtilis | MIC | 15.625 | [9][10] | |
| Escherichia coli ATCC 8739 | MIC | 40 - 250 | [6] | |
| Schizosaccharomyces pombe NCYC 1354 | MIC | 40 - 250 | [6] | |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Escherichia coli ATCC 8739 | MIC | 0.1 - 0.5 | [6] |
| Schizosaccharomyces pombe NCYC 1354 | MIC | 0.1 - 0.5 | [6] | |
| Benzisothiazolinone (BIT) | Escherichia coli ATCC 8739 | MIC | 15 - 20 | [6] |
| Schizosaccharomyces pombe NCYC 1354 | MIC | 15 - 20 | [6] |
Experimental Protocols
The elucidation of the biocidal mechanism of this compound relies on a variety of established experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a biocide that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.[9][10][12]
-
Preparation: A two-fold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 24-48 hours at a specific temperature).
-
Analysis: The MIC is determined as the lowest concentration of the biocide in which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of a biocide that results in a 99.9% reduction in the initial bacterial population.[13]
-
Procedure: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar medium that does not contain the biocide.
-
Incubation: The agar plates are incubated to allow for the growth of any surviving microorganisms.
-
Analysis: The MBC is the lowest concentration from the MIC assay that shows no microbial growth on the subculture plates.
Assessment of Oxidative Stress (ROS Production)
The generation of intracellular reactive oxygen species can be measured using fluorescent probes.[9][10]
-
Cell Treatment: Microbial cells are exposed to various concentrations of this compound for a defined period.
-
Staining: A fluorescent probe, such as CM-H2DCFDA, is added to the cell suspension. This probe is non-fluorescent until oxidized by intracellular ROS.
-
Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence corresponds to an increase in ROS production.[9][10]
Membrane Permeability Assay
Cell membrane integrity can be assessed using fluorescent dyes that can only enter cells with compromised membranes, such as SYTOX Green or propidium iodide.[10][13]
-
Cell Exposure: Microorganisms are treated with this compound.
-
Staining: A dye like SYTOX Green is added. This dye cannot penetrate intact cell membranes.
-
Analysis: If the membrane is damaged, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. This fluorescence can be quantified to assess the degree of membrane permeabilization.[10]
Visualizations of Mechanisms and Workflows
Signaling and Reaction Pathways
Caption: Core biocidal mechanism of this compound targeting cellular thiols.
Experimental Workflow for Biocidal Assessment
Caption: General experimental workflow for assessing the biocidal activity of this compound.
Conclusion
The biocidal action of this compound is a rapid, multi-pronged attack on vital cellular functions. Its primary mechanism involves the covalent modification of thiol groups, leading to the inhibition of essential enzymes, disruption of energy metabolism, and induction of oxidative stress. This ultimately results in irreversible cellular damage and microbial death. A thorough understanding of these mechanisms, supported by quantitative efficacy data and robust experimental protocols, is crucial for the effective and responsible application of this biocide in various industrial and commercial settings, and for the development of new antimicrobial agents.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]
- 4. Growth inhibitory and biocidal activity of some isothiazolone biocides [ouci.dntb.gov.ua]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth inhibitory and biocidal activity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylchloroisothiazolone-induced growth inhibition and lethality in Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death [frontiersin.org]
Unveiling the Antimicrobial Landscape of 4-Methylisothiazolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antimicrobial spectrum of 4-Methylisothiazolinone (MIT), a widely utilized biocide. This document delves into its efficacy against a range of microorganisms, details the experimental methodologies used for its evaluation, and elucidates its mechanism of action through signaling pathway diagrams.
Introduction to 4-Methylisothiazolinone (MIT)
4-Methylisothiazolinone (MIT or MI) is a heterocyclic organic compound belonging to the isothiazolinone class of biocides.[1][2] It is a powerful preservative and antimicrobial agent used to control the growth of bacteria, fungi, and algae in a variety of industrial and consumer products, including water treatment systems, paints, adhesives, and personal care products.[3][4][5] Its efficacy stems from its ability to disrupt essential cellular processes in microorganisms at low concentrations.
Antimicrobial Spectrum of 4-Methylisothiazolinone
4-Methylisothiazolinone exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungi (yeasts and molds) and algae.[3][4] The efficacy of MIT is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.
Antibacterial Activity
MIT has demonstrated significant efficacy against a variety of bacterial species. The following table summarizes the MIC values of MIT against several bacteria.
| Bacterial Species | Gram Stain | MIC (mg/L) | Reference |
| Pseudomonas putida | Negative | 3.907 - 15.625 | [6] |
| Pseudomonas moorei | Negative | 3.907 - 15.625 | [6] |
| Sphingomonas mali | Negative | 3.907 - 15.625 | [6] |
| Bacillus subtilis | Positive | 3.907 - 15.625 | [6] |
| Escherichia coli | Negative | 41 | [7] |
| Staphylococcus aureus | Positive | 45 | [8] |
| Pseudomonas aeruginosa | Negative | 15 | [8] |
Antifungal Activity
MIT is also effective against a range of fungal species, including both yeasts and molds.
| Fungal Species | Type | MIC (mg/L) | Reference |
| Schizosaccharomyces pombe | Yeast | 245 | [7] |
| Candida albicans | Yeast | >100 | [9] |
| Aspergillus niger | Mold | >100 | [8] |
| Saccharomyces cerevisiae | Yeast | >100 | [7] |
Note: Some studies report the MIC of a 3:1 mixture of Chloromethylisothiazolinone (CMIT) and MIT, known as Kathon™, which generally shows higher potency than MIT alone.[4][10]
Algicidal Activity
4-Methylisothiazolinone is known to be toxic to various algae species, a critical property for its use in preventing biofouling in industrial water systems.[3][4] While specific MIC values are less commonly reported for algae, the effective concentration (EC50), the concentration that causes a 50% reduction in a measured effect such as growth, is often used. Isothiazolinones, including MIT, are generally considered to have high aquatic toxicity.[4]
| Algal Species | EC50 (mg/L) | Reference |
| Scenedesmus vacuolatus | Not specified for MIT alone | [7] |
Mechanism of Antimicrobial Action
The primary mechanism of action of 4-Methylisothiazolinone involves a two-step process that ultimately leads to microbial cell death. This process begins with the rapid inhibition of key cellular functions, followed by irreversible damage.
Thiol Reactivity and Enzyme Inhibition
The isothiazolinone ring of MIT is highly reactive towards nucleophilic entities within the microbial cell, particularly thiol groups (-SH) found in the amino acid cysteine.[7] Cysteine residues are often critical components of the active sites of essential enzymes. By reacting with these thiol groups, MIT forms disulfide bonds, leading to the inactivation of these enzymes. This disruption of enzymatic activity affects crucial metabolic pathways, including respiration and energy production (ATP synthesis).
References
- 1. Methylisothiazolinone - Wikipedia [en.wikipedia.org]
- 2. Biological Activity of Hydrophilic Extract of Chlorella vulgaris Grown on Post-Fermentation Leachate from a Biogas Plant Supplied with Stillage and Maize Silage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 5. cir-safety.org [cir-safety.org]
- 6. researchgate.net [researchgate.net]
- 7. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. videncenterforallergi.dk [videncenterforallergi.dk]
- 9. research.regionh.dk [research.regionh.dk]
- 10. researchgate.net [researchgate.net]
4-Methylisothiazole toxicogenomics research
An In-Depth Technical Guide to the Toxicogenomics of Isothiazolinones, with a focus on 4-Methylisothiazole
Disclaimer: Publicly available toxicogenomic research, including transcriptomic and proteomic data, specifically for this compound (CAS 693-90-3) is limited. This guide synthesizes the extensive research on structurally related and commercially significant isothiazolinones, such as Methylisothiazolinone (MI) and 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI), to provide a comprehensive overview of the class-specific mechanisms of toxicity. These mechanisms are highly likely to be relevant for this compound due to the shared reactive isothiazolinone ring structure.
Introduction to Isothiazolinones
Isothiazolinones are a class of heterocyclic organic compounds widely used as broad-spectrum biocides and preservatives in numerous industrial and consumer products, including cosmetics, paints, cleaning agents, and industrial water treatment solutions.[1][2][3] Their efficacy stems from their ability to control the growth of bacteria, fungi, and algae.[1] Key members of this family include this compound, Methylisothiazolinone (MI), 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI), and Benzisothiazolinone (BIT).[2]
Despite their effectiveness, isothiazolinones are recognized as potent skin sensitizers, with MI/MCI mixtures and MI alone being significant causes of allergic contact dermatitis.[4][5][6] This has led to regulatory restrictions on their use in consumer products.[5] Understanding the molecular mechanisms and genomic responses to isothiazolinone exposure is critical for risk assessment, developing safer alternatives, and managing allergic reactions.
Core Mechanism of Toxicological Action
The primary mechanism of action for isothiazolinones is consistent across the class and is centered on the chemistry of the isothiazolinone ring.
Reaction with Cellular Thiols
The biocidal and toxicological activity of isothiazolinones is driven by the electrophilic nature of the sulfur atom in the activated N-S bond.[2][7] This allows the molecule to readily react with cellular nucleophiles, particularly the thiol groups (-SH) found in the amino acid cysteine.[4][7][8] This reaction occurs with both free cysteine and, more importantly, cysteine residues within proteins and the antioxidant molecule glutathione (GSH).[1][8] The interaction forms disulfide derivatives, leading to the opening of the heterocyclic ring and irreversible inhibition of the target protein or depletion of antioxidant defenses.[1][5] This disruption of critical enzymes involved in respiration and energy production ultimately leads to growth inhibition and cell death.[7][8]
Toxicogenomic Insights into Key Pathologies
Genomic and proteomic studies have elucidated the molecular pathways underlying the most significant adverse outcomes associated with isothiazolinone exposure: skin sensitization and oxidative stress-induced cell death.
Skin Sensitization: An Adverse Outcome Pathway (AOP)
Skin sensitization is a complex immunological process that has been well-defined by an Adverse Outcome Pathway (AOP), a framework that links a Molecular Initiating Event (MIE) to an adverse outcome through a series of Key Events (KE).[9]
-
Molecular Initiating Event (KE1): Haptenation. Isothiazolinones, being small reactive molecules (haptens), penetrate the skin and covalently bind to skin proteins via the thiol reaction described above.[2][9][10] This modification renders the proteins immunogenic.
-
Key Event 2: Keratinocyte Activation. The modified proteins and direct action of the chemical trigger stress responses in skin cells (keratinocytes). This involves the activation of inflammatory signaling and cytoprotective pathways, notably the Keap1-Nrf2 pathway, leading to the upregulation of antioxidant and detoxification genes.[9]
-
Key Event 3: Dendritic Cell Activation. Skin-resident immune cells (dendritic cells) are activated by the chemical stress signals from keratinocytes and in response to the haptenated proteins.
-
Adverse Outcome: Allergic Contact Dermatitis. Upon subsequent exposure, memory T-cells recognize the hapten-protein complex, leading to an exaggerated immune response that manifests as allergic contact dermatitis.[11]
Oxidative Stress and Apoptosis
Studies on human keratinocytes demonstrate that isothiazolinones induce the generation of Reactive Oxygen Species (ROS) as an early event.[12] This rapid increase in ROS overwhelms the cell's antioxidant capacity, which is further compromised by the depletion of GSH. The resulting oxidative stress is a key trigger for programmed cell death (apoptosis).[12]
The apoptotic pathway induced by isothiazolinones involves:
-
Mitochondrial Disruption: ROS generation is associated with early hyperpolarization of the mitochondrial membrane potential, followed by a later drop in potential as the cell commits to apoptosis.[12]
-
Caspase Activation: Both extrinsic (Fas-receptor mediated, caspase-8) and intrinsic (mitochondrial, caspase-9) pathways are activated, converging on the executioner caspase-3.[12]
Quantitative Toxicogenomic Data
Toxicogenomic approaches provide quantitative data on how isothiazolinones alter gene and protein expression to drive toxicity.
Proteomic Analysis
Proteomic studies identify changes in protein abundance and post-translational modifications following exposure. A study on Daphnia magna exposed to a CMIT/MIT mixture revealed significant alterations in proteins related to detoxification and metabolism.[1] A separate study on dichlorocthylisothiazolinone (DCOIT) in medaka fish identified a specific protein binding target, highlighting a potential mechanism for endocrine disruption.[13]
| Protein/Pathway | Organism/System | Isothiazolinone | Observed Effect | Reference |
| Glutathione S-transferase (GST) | Daphnia magna | CMIT/MIT | Upregulation | [1] |
| Peroxisome-related proteins | Daphnia magna | CMIT/MIT | Downregulation | [1] |
| Lipid transporter proteins | Daphnia magna | CMIT/MIT | Downregulation | [1] |
| G protein αi subunit | Medaka (Oryzias latipes) | DCOIT | Identified as a direct binding target | [13] |
| MAPK & Ca2+ signaling | Medaka (Oryzias latipes) | DCOIT | Perturbation due to Gαi binding | [13] |
Transcriptomic Analysis
Transcriptomic data reveals which genes are activated or repressed in response to chemical exposure. For isothiazolinones, gene expression changes are central to the keratinocyte response in skin sensitization.
| Gene/Pathway | Organism/System | Isothiazolinone | Observed Effect | Reference |
| Keap1-Nrf2 Pathway Genes | Human Keratinocytes | General Isothiazolinones | Upregulation of cytoprotective genes | [9] |
| Glutathione Metabolism Genes | Daphnia magna | CMIT/MIT | Upregulation | [1] |
| Cuticle Structural Genes | Daphnia magna | CMIT/MIT | Upregulation | [1] |
Key Experimental Protocols
The assessment of isothiazolinone toxicity, particularly skin sensitization, relies on a battery of validated in chemico and in vitro assays, which form the basis of modern Defined Approaches (DAs) to testing.[9][10]
Direct Peptide Reactivity Assay (DPRA)
-
Purpose: To quantify the reactivity of a chemical with model peptides, mimicking the Molecular Initiating Event of haptenation (KE1).[9][10]
-
Methodology:
-
Synthetic peptides containing either cysteine or lysine are prepared in a suitable buffer.
-
The test chemical (e.g., an isothiazolinone) is incubated with the peptides for a defined period (e.g., 24 hours) at a specific concentration (e.g., 100 mM).[10]
-
Following incubation, the concentration of the remaining, unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The percentage of peptide depletion is calculated relative to a reference control. The mean depletion of cysteine and lysine is used to categorize the substance's reactivity potential (low, moderate, or high).
-
KeratinoSens™ Assay
-
Purpose: To assess the activation of keratinocytes (KE2) by measuring the induction of the Nrf2 antioxidant/electrophile response pathway.[9]
-
Methodology:
-
A modified human keratinocyte cell line (HaCaT) is used. These cells contain a stably transfected luciferase gene under the control of a promoter containing the antioxidant response element (ARE), which is activated by Nrf2.
-
Cells are seeded in 96-well plates and exposed to a range of concentrations of the test chemical for 48 hours.
-
After exposure, cell viability is assessed (e.g., using MTT assay) to determine non-cytotoxic concentrations.
-
Luciferase activity is measured using a luminometer.
-
The fold induction of luciferase expression is calculated relative to vehicle controls. A chemical is classified as a sensitizer if it induces a statistically significant induction above a defined threshold (e.g., 1.5-fold) at a concentration where cell viability is >70%.
-
Proteomic Analysis Workflow (General)
-
Purpose: To identify and quantify global protein changes in cells or tissues after exposure to a toxicant.
-
Methodology:
-
Sample Preparation: Cells or tissues are exposed to the isothiazolinone in vitro or in vivo. Proteins are extracted using lysis buffers containing protease inhibitors.
-
Protein Digestion: Protein concentration is determined (e.g., BCA assay). A fixed amount of protein is denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated using liquid chromatography (LC) and then ionized and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS2 scan).
-
Data Analysis: The resulting spectra are searched against a protein database (e.g., UniProt) to identify the peptides and their corresponding proteins. Quantitative analysis (either label-free or using isotopic labels) is performed to determine the relative abundance of proteins between treated and control samples, identifying differentially expressed proteins.[1]
-
Conclusion
While specific toxicogenomic data for this compound remains an area for future research, the broader isothiazolinone class exhibits well-defined mechanisms of toxicity. The core toxic action is the covalent modification of cellular thiols, which leads to enzyme inhibition, depletion of antioxidants like glutathione, and subsequent oxidative stress. This fundamental reactivity drives key adverse outcomes, most notably skin sensitization and apoptosis. Toxicogenomic studies have been instrumental in dissecting these pathways, particularly in defining the AOP for skin sensitization by identifying the upregulation of the Keap1-Nrf2 pathway in keratinocytes and proteomic signatures of cellular stress. The experimental protocols and pathways detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to understand, predict, and assess the toxicological risks associated with this compound and other members of the isothiazolinone family.
References
- 1. Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing non-cosmetic exposure and sensitization to isothiazolinones require action for prevention: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothiazolinone Disrupts Reproductive Endocrinology by Targeting the G-Protein-Coupled Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unraveling of a Biocide: An In-depth Technical Guide to the Photodegradation Pathway of 4-Methylisothiazole in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisothiazole (4-MIT) is a widely utilized biocide and preservative in a variety of industrial and consumer products. Its presence in aqueous environments, either through direct release or leaching from treated materials, has raised questions about its environmental fate and potential transformation products. Photodegradation, the breakdown of molecules by light, is a primary mechanism for the removal of organic micropollutants from sunlit surface waters. This technical guide provides a comprehensive overview of the photodegradation pathway of this compound in aqueous solutions. Due to a lack of direct studies on 4-MIT, this guide presents a proposed pathway based on the well-documented photodegradation of its close structural analog, Methylisothiazolinone (MIT).
Proposed Photodegradation Pathway of this compound
The photodegradation of isothiazolinone compounds in aqueous solutions is primarily initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the weakest bond in the molecule, the nitrogen-sulfur (N-S) bond within the isothiazolinone ring.[1] This initial step is the gateway to a cascade of reactions that ultimately mineralize the compound or transform it into various smaller organic molecules.
Upon absorption of a photon, the 4-MIT molecule is promoted to an excited singlet state.[1] This excited state is unstable and rapidly undergoes ring-opening through the cleavage of the N-S bond, forming a diradical intermediate. This intermediate is highly reactive and can undergo several subsequent reactions, including oxidation and hydrolysis, leading to the formation of a variety of degradation products.
The proposed primary photodegradation pathway for this compound is initiated by the homolytic cleavage of the N-S bond. This is followed by a series of oxidation and hydrolysis reactions that lead to the formation of smaller, more soluble organic compounds. Key proposed transformation products include N-methylmalonamic acid, malonamic acid, and eventually simpler organic acids like acetic and formic acid, before complete mineralization to carbon dioxide, water, and inorganic ions.
Caption: Proposed photodegradation pathway of this compound in aqueous solution.
Quantitative Data on Isothiazolinone Photodegradation
| Compound | Quantum Yield (Φ) | Half-life (t½) | Experimental Conditions | Reference |
| Methylisothiazolinone (MIT) | 11 - 13.6 × 10⁻⁴ | ~1.1 days | Simulated sunlight, natural water | [1] |
| Benzisothiazolinone (BIT) | 2.43 - 5.79 × 10⁻⁴ | Not specified | Simulated sunlight, natural water | [1] |
Note: The quantum yield is a measure of the efficiency of a photochemical process. The half-life is the time required for the concentration of the compound to decrease by half. These values are dependent on various factors including light intensity, pH, and the presence of other substances in the water.
Experimental Protocols for Photodegradation Studies
The following provides a generalized experimental protocol for investigating the photodegradation of this compound in an aqueous solution, based on methodologies commonly employed for similar studies.
1. Materials and Reagents:
-
This compound (analytical standard)
-
High-purity water (e.g., Milli-Q)
-
Buffer solutions (for pH control)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Photoreactor equipped with a suitable UV lamp (e.g., Xenon arc lamp with filters to simulate solar radiation or a mercury lamp for specific wavelengths)
-
Quartz reaction vessels
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
pH meter
-
Magnetic stirrer
2. Preparation of Solutions:
-
A stock solution of 4-MIT is prepared in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 g/L.
-
Working solutions are prepared by diluting the stock solution with high-purity water or buffered solutions to the desired concentration (e.g., 1-10 mg/L).
3. Photodegradation Experiment:
-
The 4-MIT working solution is placed in a quartz reaction vessel within the photoreactor.
-
The solution is typically stirred continuously to ensure homogeneity.
-
The temperature of the solution is maintained at a constant value (e.g., 25 °C) using a cooling system.
-
The solution is irradiated with the UV lamp for a predetermined period.
-
Aliquots of the solution are withdrawn at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Control experiments are conducted in the dark to assess any potential hydrolysis or other non-photochemical degradation.
4. Sample Analysis:
-
The collected aliquots are analyzed by HPLC-UV or HPLC-MS to determine the concentration of the remaining 4-MIT and to identify and quantify the formation of degradation products.
-
A suitable HPLC method is developed, typically using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a small amount of formic acid.
-
The degradation kinetics (e.g., first-order rate constant and half-life) are calculated from the concentration-time data.
-
Degradation products are identified by comparing their retention times and mass spectra with those of authentic standards or by interpreting their fragmentation patterns.
Caption: General experimental workflow for studying the photodegradation of 4-MIT.
Conclusion
The photodegradation of this compound in aqueous environments is a critical process that determines its persistence and the formation of potential transformation products. While direct experimental data for 4-MIT is currently limited, the well-established photodegradation pathway of analogous isothiazolinones, initiated by the cleavage of the N-S bond, provides a strong foundation for predicting its photochemical fate. Further research is warranted to definitively identify the specific degradation products of 4-MIT and to quantify its photodegradation kinetics under various environmental conditions. The experimental protocols and proposed pathway outlined in this guide serve as a valuable resource for researchers and scientists in the fields of environmental chemistry, drug development, and materials science to further investigate the environmental behavior of this important biocide.
References
Methodological & Application
Application Notes and Protocols for Isothiazolinone-Based Preservatives in Laboratory Reagents
Introduction
The integrity and reliability of laboratory reagents are paramount for accurate and reproducible experimental results. Microbial contamination is a significant threat to the stability of aqueous-based reagents, leading to degradation of components, shifts in pH, and interference with analytical methods. Isothiazolinones, a class of heterocyclic organic compounds, are widely utilized as broad-spectrum antimicrobial agents to prevent the growth of bacteria, fungi, and algae in a variety of industrial and laboratory applications.[1][2] This document provides detailed application notes and protocols for the use of isothiazolinone-based preservatives, primarily focusing on Methylisothiazolinone (MIT) and its combination with Chloromethylisothiazolinone (CMIT), in the preservation of laboratory reagents.
Mechanism of Action
Isothiazolinones exert their antimicrobial effect through a two-step mechanism.[3] Initially, they rapidly inhibit microbial growth and metabolism by targeting key dehydrogenase enzymes within metabolic pathways such as the Krebs cycle.[3] This is followed by irreversible cell damage, leading to a loss of viability. The primary mode of action involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic thiols on proteins, leading to the formation of mixed disulfides and inactivation of essential enzymes.[2][3]
Caption: Mechanism of action of isothiazolinone preservatives.
Applications in Laboratory Reagents
Isothiazolinone-based preservatives are suitable for a wide range of aqueous laboratory reagents, including:
-
Buffers (e.g., PBS, Tris-HCl)
-
Antibody solutions (polyclonal and monoclonal)
-
Enzyme solutions (where compatibility is confirmed)
-
Detergent solutions (e.g., Tween-20, Triton X-100)
-
Biological samples for short-term storage
-
Culture media components (use with caution and validate)
Data Presentation: Efficacy and Concentration
The effectiveness of isothiazolinone preservatives is dependent on the concentration and the type of microorganism. The following tables summarize typical usage concentrations and antimicrobial efficacy.
Table 1: Recommended Concentration of Isothiazolinone Preservatives
| Preservative Formulation | Active Ingredient(s) | Typical Use Concentration (ppm of active ingredient) |
| Kathon™ CG/ICP | 3:1 mixture of CMIT:MIT | 6 - 75 |
| Neolone™ 950 | Methylisothiazolinone (MIT) | up to 100 (in rinse-off products) |
Note: The user must determine the optimal concentration for their specific application through efficacy testing.
Table 2: Antimicrobial Efficacy (Log Reduction) based on USP <51> Criteria
| Microorganism | Bacteria | Yeast & Mold |
| Acceptance Criteria | Not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction from the initial count at 14 days, and no increase from the 14 days' count at 28 days. | No increase from the initial calculated count at 7, 14, and 28 days. |
The preservative is deemed effective if these criteria are met.[4]
Experimental Protocols
Protocol for Preservative Efficacy Testing (PET)
This protocol is a generalized method based on the principles of the USP <51> Preservative Challenge Test to evaluate the effectiveness of a preservative in a laboratory reagent.[5]
Objective: To determine if the selected preservative at a specific concentration is effective in preventing microbial growth in a laboratory reagent.
Materials:
-
Test reagent with and without the preservative.
-
Cultures of challenge microorganisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).[5]
-
Sterile saline or 0.1% peptone water.
-
Appropriate culture media (e.g., Soybean-Casein Digest Agar, Sabouraud Dextrose Agar).[6]
-
Sterile containers, pipettes, and other laboratory equipment.
-
Incubator.
Procedure:
-
Preparation of Inoculum: Culture the test organisms on appropriate agar plates. Harvest the microorganisms and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.[6]
-
Inoculation of the Product: Dispense the test reagent into five separate sterile containers. Inoculate each container with one of the five test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[4]
-
Incubation: Incubate the inoculated containers at 20-25°C for 28 days.[4]
-
Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container. Perform serial dilutions and plate on appropriate agar media to determine the number of viable microorganisms.
-
Incubation of Plates: Incubate bacterial plates at 30-35°C for 48 hours and fungal plates at 20-25°C for 3-5 days.[4]
-
Data Analysis: Count the number of colonies and calculate the log reduction in microbial concentration compared to the initial inoculum. Compare the results to the acceptance criteria in Table 2.
Caption: Workflow for Preservative Efficacy Testing (PET).
Potential Interferences and Considerations
While effective as preservatives, isothiazolinones can potentially interfere with certain laboratory assays.
-
Immunoassays: Heterophilic antibodies, which can be present in samples, may interfere with immunoassays by cross-linking the capture and detection antibodies, leading to false-positive results.[7] While isothiazolinones are not heterophilic antibodies, any component of a reagent that can affect antibody binding should be evaluated for its potential to interfere.
-
Enzyme-Based Assays: Given that the mechanism of action of isothiazolinones involves reacting with proteins, particularly at thiol groups, there is a potential for these preservatives to inhibit the activity of enzymes in a reagent or assay.[2] This is especially critical for assays that rely on enzymes containing cysteine in their active sites.
-
Cell Culture: Isothiazolinones are cytotoxic and should not be used in reagents intended for cell culture applications unless they are removed or diluted to non-toxic levels prior to use.
It is crucial to perform validation studies to ensure that the chosen preservative and its concentration do not interfere with the intended application of the laboratory reagent.
Alternatives to Isothiazolinone Preservatives
For applications where isothiazolinones may cause interference, several alternatives can be considered.
Table 3: Alternative Preservatives for Laboratory Reagents
| Preservative | Mechanism of Action | Common Applications | Considerations |
| Sodium Azide | Inhibits cytochrome oxidase in the electron transport chain. | Immunoassays, buffers. | Highly toxic, can form explosive compounds with heavy metals, inhibits horseradish peroxidase (HRP). |
| ProClin™ | Contains isothiazolinones (CMIT/MIT). | General purpose preservative. | Similar considerations to other isothiazolinone-based preservatives. |
| Thimerosal | Organic mercury compound that inhibits enzymes. | Vaccines, some biological reagents. | Contains mercury, potential for allergic reactions. |
| Natural Preservatives (e.g., Rosemary extract, Clove oil) | Antimicrobial and antioxidant properties.[8][9] | Niche applications. | May introduce variability, efficacy needs to be rigorously tested. |
Safety and Handling
Isothiazolinones are known skin sensitizers and can cause allergic contact dermatitis.[1] Always handle these chemicals with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Isothiazolinone-based preservatives are highly effective for preventing microbial contamination in a wide range of laboratory reagents. Proper selection of the preservative and its concentration, coupled with rigorous efficacy testing and validation to rule out assay interference, will ensure the stability and reliability of your reagents, leading to more accurate and reproducible research outcomes.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 5. microchemlab.com [microchemlab.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
In Vitro Antimicrobial Efficacy of 4-Methylisothiazole (MIT): Application Notes and Standardized Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the in vitro antimicrobial efficacy of 4-Methylisothiazole (MIT), a widely used biocide. The information presented herein is intended to guide researchers, scientists, and drug development professionals in the accurate evaluation of MIT's antimicrobial properties against a variety of microorganisms.
Introduction
This compound (MIT) is a heterocyclic organic compound with potent, broad-spectrum antimicrobial activity. It is a member of the isothiazolinone class of biocides and is effective against bacteria and fungi. Its primary mechanism of action involves the disruption of essential metabolic pathways through the targeting of thiol-containing proteins within microbial cells. This interaction leads to the inhibition of cellular respiration, growth, and ultimately, cell death. Understanding the in vitro efficacy of MIT is crucial for its application in various industrial and pharmaceutical products.
Quantitative Antimicrobial Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values of this compound against a range of microorganisms. These values have been compiled from various studies to provide a comparative overview of MIT's efficacy. It is important to note that MIC and MBC/MFC values can vary depending on the specific strain, testing methodology, and culture conditions.
| Bacterium | Strain | MIC (mg/L) | Reference |
| Pseudomonas putida | Soil Isolate | 3.907 - 15.625 | [1] |
| Pseudomonas moorei | Soil Isolate | 3.907 - 15.625 | [1] |
| Stenotrophomonas maltophilia | Soil Isolate | 3.907 - 15.625 | [1] |
| Bacillus subtilis | Soil Isolate | 3.907 - 15.625 | [1] |
| Escherichia coli | Gram-negative rod | 245 | [1] |
| Pseudomonas aeruginosa | Wild Type | ~34.5 (as part of a 3:1 CMIT/MIT mixture) | [2] |
| Fungus | Strain | MIC (mg/L) | Reference |
| Schizosaccharomyces pombe | Yeast | 41 | [1] |
| Aspergillus niger | Mold | 2.6 (as part of a 3:1 CMIT/MIT mixture) | [3] |
| Alternaria alternata | Mold | 1.0 (as part of a 3:1 CMIT/MIT mixture) | [3] |
| Cladosporium cladosporioides | Mold | 0.5 (as part of a 3:1 CMIT/MIT mixture) | [3] |
| Penicillium citrinum | Mold | 1.2 (as part of a 3:1 CMIT/MIT mixture) | [3] |
| Trichoderma viride | Mold | 2.4 (as part of a 3:1 CMIT/MIT mixture) | [3] |
| Aureobasidium pullulans | Sap-stain fungus | 0.8 (as part of a 3:1 CMIT/MIT mixture) | [3] |
| Chaetomium globosum | Wood decay fungus | 0.5 (as part of a 3:1 CMIT/MIT mixture) | [3] |
| Coniophora puteana | Wood decay fungus | 1.0 (as part of a 3:1 CMIT/MIT mixture) | [3] |
| Gloeophyllum trabeum | Wood decay fungus | 0.5 (as part of a 3:1 CMIT/MIT mixture) | [3] |
| Postia placenta | Wood decay fungus | 0.7 (as part of a 3:1 CMIT/MIT mixture) | [3] |
| Trametes versicolor | Wood decay fungus | 1.0 (as part of a 3:1 CMIT/MIT mixture) | [3] |
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to determining the antimicrobial efficacy of this compound. The following are detailed protocols for three standard methods: Broth Microdilution for Minimum Inhibitory Concentration (MIC), determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and Time-Kill Kinetic Assay.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (MIT) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of MIT Dilutions: a. Prepare a serial two-fold dilution of the MIT stock solution in the appropriate broth medium directly in the 96-well plate. b. The final volume in each well should be 100 µL. The concentration range should be selected based on expected efficacy. c. Include a positive control well (broth and inoculum, no MIT) and a negative control well (broth only).
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. b. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: a. Add 100 µL of the standardized inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.
-
Incubation: a. Seal the microtiter plate and incubate at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Interpretation of Results: a. The MIC is the lowest concentration of MIT at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.
Determination of MBC/MFC
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial population.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette and spreader
Procedure:
-
Subculturing: a. Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). b. Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubation: a. Incubate the agar plates under the same conditions as the MIC assay until growth is visible in the positive control spot.
-
Interpretation of Results: a. The MBC or MFC is the lowest concentration of MIT that results in no growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Time-Kill Kinetic Assay
Objective: To evaluate the rate at which this compound kills a microbial population over time.
Materials:
-
Standardized microbial inoculum
-
This compound solution at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile broth medium
-
Sterile tubes or flasks
-
Neutralizer solution (to inactivate MIT at sampling times)
-
Sterile agar plates
-
Timer
-
Incubator
Procedure:
-
Assay Setup: a. In sterile tubes or flasks, combine the standardized microbial inoculum with the appropriate broth and MIT to achieve the desired final concentrations. Include a control tube with no MIT. b. The final volume should be sufficient for sampling at all time points.
-
Sampling: a. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each test and control tube. b. Immediately transfer the aliquot to a tube containing a validated neutralizer to stop the antimicrobial action of MIT.
-
Enumeration: a. Perform serial dilutions of the neutralized samples. b. Plate the dilutions onto agar plates and incubate. c. After incubation, count the number of colonies (CFU/mL) for each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL against time for each MIT concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
Visualizations
Antimicrobial Mechanism of Action of this compound
The primary antimicrobial mechanism of this compound involves a multi-step process that ultimately leads to cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for MIC and MBC/MFC Determination
The following diagram illustrates the sequential steps involved in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound.
Caption: Workflow for determining MIC and MBC/MFC.
Logical Relationship for Time-Kill Assay
This diagram outlines the logical progression of a time-kill assay to assess the bactericidal or fungicidal kinetics of this compound.
Caption: Logical flow of a time-kill kinetic assay.
References
Application Notes and Protocols: 4-Methylisothiazole in Biofilm Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisothiazole (4-MIT) is a heterocyclic organic compound belonging to the isothiazolinone class of biocides. These compounds are known for their broad-spectrum antimicrobial activity and are widely used as preservatives in various industrial and consumer products. In recent years, there has been growing interest in the potential application of isothiazolinones, including 4-MIT, in combating bacterial biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and exhibit increased resistance to conventional antimicrobial agents. This document provides detailed application notes and protocols for researchers investigating the use of this compound in biofilm research, with a focus on its potential mechanisms of action, and methodologies for its evaluation against key pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.
While research specifically isolating the effects of this compound on biofilms is still emerging, data from studies on isothiazolone mixtures, such as those containing 2-methyl-4-isothiazolin-3-one (MIT), provide valuable insights into its potential efficacy and mechanisms.
Mechanism of Action
The primary antimicrobial mechanism of isothiazolinones involves the disruption of essential metabolic pathways within microbial cells. The electrophilic sulfur atom of the isothiazolinone ring can react with thiol-containing proteins and enzymes, leading to the inhibition of cellular respiration, ATP production, and ultimately cell death.
In the context of biofilms, 4-MIT is hypothesized to act through several mechanisms:
-
Inhibition of Planktonic Cell Growth: By killing or inhibiting the growth of free-floating planktonic bacteria, 4-MIT can prevent the initial attachment phase of biofilm formation.
-
Disruption of the Biofilm Matrix: 4-MIT may interfere with the production or integrity of the EPS matrix, which is crucial for the structural stability of the biofilm.
-
Inhibition of Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the expression of virulence factors and genes involved in biofilm formation.[1][2] Isothiazolinones may disrupt QS signaling pathways, thereby inhibiting biofilm development and maturation.[3][4]
Quantitative Data
Quantitative data specifically for this compound's anti-biofilm activity is limited in the currently available literature. However, studies on commercial formulations containing a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) provide an indication of the effective concentration ranges against Pseudomonas aeruginosa biofilms.
| Compound/Formulation | Target Organism | Concentration (ppm active ingredient) | Effect | Contact Time | Citation |
| CMIT/MIT Commercial Formulation | Pseudomonas aeruginosa MDC (from a paint tank biofilm) | 10 | No elimination of viable cells | Not specified | [5] |
| CMIT/MIT Commercial Formulation | Pseudomonas aeruginosa MDC | 100 | Inactivation (cell death) | 24 hours | [5] |
| CMIT/MIT Commercial Formulation | Pseudomonas aeruginosa MDC | 1000 | Inactivation (cell death) | 6 hours | [5] |
Note: The data above is for a CMIT/MIT mixture. The specific contribution of 4-MIT to the observed effects is not delineated. Further research is required to determine the precise minimum inhibitory concentration (MIC), minimum biofilm inhibitory concentration (MBIC), and minimum biofilm eradication concentration (MBEC) of pure this compound against various bacterial biofilms.
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound's anti-biofilm properties.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the lowest concentration of 4-MIT that inhibits the formation of a biofilm.
Materials:
-
This compound (4-MIT) stock solution of known concentration.
-
Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth).
-
Sterile 96-well flat-bottom microtiter plates.
-
Crystal Violet (CV) solution (0.1% w/v).
-
30% Acetic Acid or 95% Ethanol.
-
Phosphate Buffered Saline (PBS).
-
Microplate reader.
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the target bacterium in the appropriate medium. Dilute the culture to achieve a starting optical density at 600 nm (OD600) of 0.05-0.1 (approximately 10^7 - 10^8 CFU/mL).
-
Prepare 4-MIT Dilutions: Perform serial dilutions of the 4-MIT stock solution in the growth medium directly in the 96-well plate. Include a positive control (bacteria with no 4-MIT) and a negative control (medium only).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the 4-MIT dilutions and the positive control.
-
Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.
-
Crystal Violet Staining:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the CV solution and wash the wells three times with PBS.
-
Air dry the plate.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound CV.
-
Incubate for 15-30 minutes at room temperature.
-
Transfer 125 µL of the solubilized CV to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
-
Data Analysis: The MBIC is the lowest concentration of 4-MIT that shows a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the lowest concentration of 4-MIT required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 1.
-
Sterile 96-well peg lid (e.g., Calgary Biofilm Device).
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial inoculum as described in Protocol 1.
-
Add the inoculum to a 96-well plate.
-
Place a sterile peg lid onto the plate, ensuring the pegs are submerged in the culture.
-
Incubate for 24-48 hours to allow biofilm formation on the pegs.
-
-
4-MIT Treatment:
-
Prepare serial dilutions of 4-MIT in a new 96-well plate.
-
Carefully remove the peg lid with the attached biofilms from the growth plate and gently rinse with PBS to remove planktonic cells.
-
Transfer the peg lid to the plate containing the 4-MIT dilutions.
-
Incubate for a specified contact time (e.g., 6, 12, or 24 hours).
-
-
Viability Assessment (CFU Counting):
-
After treatment, rinse the peg lid with PBS.
-
Place the peg lid into a new 96-well plate containing a recovery medium (e.g., TSB with a neutralizer if necessary).
-
Dislodge the biofilm from the pegs by sonication or vigorous vortexing.
-
Perform serial dilutions of the resulting bacterial suspension and plate on appropriate agar plates.
-
Incubate the plates and count the colony-forming units (CFU).
-
-
Data Analysis: The MBEC is the lowest concentration of 4-MIT that results in a significant reduction (e.g., ≥ 3-log reduction) in the number of viable cells in the biofilm compared to the untreated control.
Protocol 3: Quorum Sensing Inhibition Assay
This protocol provides a general framework for assessing the potential of 4-MIT to interfere with quorum sensing. A common biosensor strain used for this purpose is Chromobacterium violaceum, which produces the purple pigment violacein in response to N-acyl-homoserine lactone (AHL) signaling molecules.
Materials:
-
Chromobacterium violaceum culture.
-
Luria-Bertani (LB) agar and broth.
-
This compound (4-MIT) stock solution.
-
Sterile petri dishes or 96-well plates.
Procedure (Agar Diffusion Method):
-
Prepare Biosensor Lawn: Spread an overnight culture of C. violaceum onto an LB agar plate to create a uniform lawn.
-
Apply 4-MIT: Aseptically place a sterile paper disc impregnated with a known concentration of 4-MIT onto the center of the agar plate.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Observation: Observe the plate for a zone of colorless growth around the disc, which would indicate the inhibition of violacein production and, therefore, potential quorum sensing inhibition. A clear zone of no growth would indicate bactericidal activity.
Procedure (Broth Microdilution Method):
-
Prepare Cultures and Dilutions: In a 96-well plate, prepare serial dilutions of 4-MIT in LB broth. Inoculate the wells with a diluted overnight culture of C. violaceum.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Quantification: After incubation, quantify the violacein production by extracting the pigment (e.g., with DMSO or ethanol) and measuring the absorbance at a specific wavelength (e.g., 585 nm).
-
Data Analysis: A reduction in violacein production at sub-inhibitory concentrations of 4-MIT suggests quorum sensing inhibitory activity.
Visualization of Workflows and Pathways
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).
Hypothesized Mechanism of 4-MIT Action on Biofilms
References
- 1. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 3. Antibacterial and anti-quorum sensing activities of a substituted thiazole derivative against methicillin-resistant Staphylococcus aureus and other multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Quorum Sensing Regulated Virulence Factors and Biofilm Formation by Eucalyptus globulus against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of 4-Methylisothiazole-Releasing Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of materials engineered for the controlled release of 4-Methylisothiazole (4-MIT). 4-MIT, a thiazole derivative, has garnered significant interest for its potent antimicrobial and potential anticancer activities.[1][2][3][4][5] The controlled release of 4-MIT from a biocompatible matrix can enhance its therapeutic efficacy, reduce systemic toxicity, and prolong its activity. This document outlines the synthesis of such materials, experimental protocols for their evaluation, and insights into the biological pathways modulated by 4-MIT.
Introduction to this compound-Releasing Materials
The development of materials capable of releasing this compound in a controlled manner is a promising strategy for various biomedical applications. Isothiazolinones, the class of compounds to which 4-MIT belongs, are known for their broad-spectrum antimicrobial properties.[1] Encapsulating these active agents within polymeric carriers can mitigate issues of volatility and degradation while ensuring a sustained local concentration.[1][6] Chitosan, a natural, biodegradable, and biocompatible polysaccharide, is an excellent candidate for creating such delivery systems due to its amenability to chemical modification and its inherent antimicrobial properties.[7][8]
Synthesis of this compound-Releasing Materials
While specific protocols for synthesizing materials exclusively for this compound release are not extensively detailed in the public domain, established methods for encapsulating small molecules in biocompatible polymers can be readily adapted. The following protocol describes the encapsulation of this compound in chitosan nanoparticles via ionic gelation, a widely used and effective technique.[7][9][10][11]
Protocol: Encapsulation of this compound in Chitosan Nanoparticles
Objective: To synthesize this compound-loaded chitosan nanoparticles for controlled release applications.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
This compound (4-MIT)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 0.5 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution by stirring overnight at room temperature to ensure complete dissolution.
-
Filter the solution to remove any undissolved particles.
-
-
Loading of this compound:
-
To the chitosan solution, add a predetermined amount of this compound (e.g., 50 mg) and stir for 1 hour to ensure uniform dispersion.
-
-
Nanoparticle Formation by Ionic Gelation:
-
Prepare a 0.25% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water.
-
Add the TPP solution dropwise to the chitosan-4-MIT solution under constant magnetic stirring at room temperature.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles. The solution will become opalescent, indicating nanoparticle formation.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Wash the nanoparticles twice by repeating the centrifugation and resuspension steps to remove any unloaded 4-MIT and residual TPP.
-
-
Lyophilization and Storage:
-
Freeze-dry the final nanoparticle suspension to obtain a powdered form for long-term storage and characterization.
-
Experimental Workflow for Synthesis:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. CN103087002A - Preparation method of isothiazolinone - Google Patents [patents.google.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosystems for the Encapsulation of Natural Products: The Case of Chitosan Biopolymer as a Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grafting of Thiazole Derivative on Chitosan Magnetite Nanoparticles for Cadmium Removal—Application for Groundwater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
Application Note: Quantification of 4-Methylisothiazole in Cell Culture Media using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylisothiazole (4-MIT) is a heterocyclic organic compound with a thiazole backbone. Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. As such, accurate and reliable analytical methods are crucial for the quantification of these compounds in biological matrices, such as cell culture media, to understand their pharmacokinetic and pharmacodynamic properties. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in cell culture media. The described method is sensitive, specific, and suitable for routine analysis in a research or drug development setting.
Data Presentation
The quantitative performance of the HPLC method for this compound is summarized in the table below. These values demonstrate the method's suitability for the sensitive and accurate quantification of 4-MIT in a complex biological matrix like cell culture media.
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity Range | 0.15 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | 92 - 105% |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 5% |
Experimental Protocols
Sample Preparation: Protein Precipitation
Cell culture media contains proteins and other macromolecules that can interfere with HPLC analysis and damage the column. Therefore, a protein precipitation step is essential for sample cleanup.
Materials:
-
Cell culture media containing this compound
-
Acetonitrile (HPLC grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials with inserts
Protocol:
-
Collect 500 µL of the cell culture media sample into a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of ice-cold acetonitrile to the microcentrifuge tube (a 2:1 ratio of acetonitrile to sample).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tube at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Method for this compound Quantification
This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
| Expected Retention Time | ~ 6.5 minutes |
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Prepare a calibration curve by diluting a stock solution of this compound in the mobile phase to achieve concentrations ranging from 0.15 to 50 µg/mL.
-
Inject the prepared standards, starting with the lowest concentration.
-
Inject the prepared cell culture media samples.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound in cell culture media using HPLC.
Caption: Experimental workflow for 4-MIT quantification.
Potential Signaling Pathway of this compound
Recent studies have suggested that 4-methylthiazole can induce apoptosis in cancer cells through the mitochondrial pathway.[1][2] The diagram below illustrates a potential signaling cascade initiated by this compound.
Caption: Potential apoptotic signaling pathway of 4-MIT.
References
Application Notes and Protocols: A Tale of Two Thiazoles in Cell Culture
A critical point of clarification: The compound of interest for preventing contamination in cell culture is likely a misidentification. The potent biocide is 4-Methylisothiazolin-3-one (part of the isothiazolinone family), not 4-Methylthiazole. The latter is a compound primarily investigated for its anti-cancer properties. This document will first address the potential, and significant challenges, of using isothiazolinones for contamination control in mammalian cell culture. It will then provide detailed application notes and protocols for 4-Methylthiazole , as a well-documented example of a thiazole compound used in cell culture research, specifically for inducing apoptosis in cancer cell lines. Finally, it will outline standard, recommended protocols for preventing cell culture contamination.
Isothiazolinones (including 4-Methylisothiazolin-3-one) for Contamination Control
Isothiazolinones, such as Methylisothiazolinone (MIT) and Chloromethylisothiazolinone (CMIT), are powerful, broad-spectrum biocides effective against bacteria, fungi, and algae.[1] They are common preservatives in cosmetics and industrial applications like water treatment.[1]
Mechanism of Antimicrobial Action
Isothiazolinones exert their antimicrobial effect through a two-step mechanism. Initially, they rapidly inhibit microbial growth and metabolism. This is followed by irreversible cell damage that leads to a loss of viability. The core of this mechanism is the disruption of metabolic pathways by targeting dehydrogenase enzymes. The electrophilic nature of isothiazolinones allows them to react with thiol groups on proteins, particularly cysteine residues, leading to the production of free radicals and the destruction of protein function, ultimately causing cell death.[2][3][4][5]
Caption: Mechanism of 4-Methylisothiazolin-3-one antimicrobial action.
Application in Cell Culture: A Word of Caution
The use of isothiazolinones in mammalian cell culture is not a standard or recommended practice. Their mechanism of action, which targets fundamental cellular components like enzymes with thiol groups, is not specific to microbes and is highly toxic to mammalian cells.
A product named Plant Preservative Mixture (PPM™) contains isothiazolinones and is used in plant tissue culture to control microbial contamination.[6][7][8][9] However, plant cells have rigid cell walls and may exhibit different sensitivities compared to mammalian cells. The recommended concentrations for PPM™ in plant culture are in the range of 0.05% to 0.2%.[7][10]
Protocol for Hypothetical Validation in Mammalian Cell Culture (Proceed with Extreme Caution):
Should a researcher decide to explore this unconventional approach, a rigorous validation protocol is mandatory to determine a potential therapeutic window where antimicrobial activity is achieved with minimal cytotoxicity.
-
Determine the Minimum Inhibitory Concentration (MIC):
-
Prepare serial dilutions of 4-Methylisothiazolin-3-one in a suitable broth medium.
-
Inoculate the dilutions with common laboratory contaminants (e.g., E. coli, S. aureus, C. albicans).
-
Incubate under appropriate conditions.
-
The MIC is the lowest concentration that inhibits visible microbial growth.
-
-
Determine the Cytotoxicity (IC50) on Mammalian Cells:
-
Use a cell viability assay, such as the MTT assay (detailed in the next section).
-
Culture your mammalian cell line of interest in a 96-well plate.
-
Treat the cells with a range of concentrations of 4-Methylisothiazolin-3-one, including and exceeding the predetermined MIC values.
-
Incubate for a standard period (e.g., 24, 48, 72 hours).
-
Measure cell viability and calculate the IC50 value (the concentration that reduces cell viability by 50%).
-
-
Analysis and Decision:
-
Compare the MIC and IC50 values.
-
For this approach to be even remotely feasible, the MIC for common contaminants would need to be significantly lower than the IC50 for the mammalian cell line.
-
Even if a narrow window exists, off-target effects on cellular metabolism, gene expression, and signaling pathways are highly likely and would need extensive validation.
-
4-Methylthiazole: An Anti-Cancer Agent in Cell Culture Research
In contrast to isothiazolinones, 4-Methylthiazole has been studied for its effects on mammalian cells, specifically its potential as an anti-cancer agent. Research has shown it to be cytotoxic to various cancer cell lines, inducing apoptosis (programmed cell death).[11] It is important to note that this compound is not used for preventing contamination.
Quantitative Data Presentation: Cytotoxicity of 4-Methylthiazole
The following table summarizes the cytotoxic effects of 4-Methylthiazole on different cell lines.
| Cell Line | Cell Type | Assay | Exposure Time (hours) | IC50 (µM) | Reference |
| K562 | Human Chronic Myeloid Leukemia | MTS | 48 | ~100 | [11] |
| K562 | Human Chronic Myeloid Leukemia | MTS | 72 | <100 | [11] |
| PBMNCs | Healthy Peripheral Blood Mononuclear Cells | MTS | 24, 48, 72 | Not significantly affected | [11] |
Signaling Pathway: Apoptosis Induction by 4-Methylthiazole
Studies have shown that 4-Methylthiazole induces apoptosis in leukemia cells through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, release of Cytochrome C, and activation of Caspase-3.[11]
Caption: Apoptotic pathway induced by 4-Methylthiazole.
Experimental Protocols
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Mammalian cell line of interest
-
Complete culture medium
-
4-Methylthiazole stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Methylthiazole in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium only (blank), cells with medium and solvent (vehicle control), and untreated cells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Mammalian cell line of interest
-
Complete culture medium
-
4-Methylthiazole
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of 4-Methylthiazole (e.g., at IC50 and 2x IC50 concentrations) for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Standard Protocols for Preventing Cell Culture Contamination
Given the risks and lack of validation for using biocides like 4-Methylisothiazolin-3-one, adhering to strict aseptic techniques is the most reliable way to prevent contamination.[12][13][14]
Core Principles:
-
Sterile Work Environment: Always work in a certified Class II biological safety cabinet (BSC). Keep the BSC clean and uncluttered. Disinfect all surfaces with 70% ethanol before and after use.[12][15]
-
Personal Hygiene: Wear a clean lab coat and gloves. Change gloves frequently, especially after touching anything outside the BSC.
-
Sterile Reagents and Media: Use sterile, certified reagents and media. When preparing your own, sterilize by autoclaving or sterile filtration (0.22 µm filter).[12]
-
Aseptic Technique: Avoid passing non-sterile items over open containers. Use sterile pipettes and tips only once. Handle only one cell line at a time to prevent cross-contamination.
-
Regular Monitoring: Visually inspect your cultures daily for any signs of contamination, such as turbidity, color change in the medium, or visible microbial colonies.
-
Quarantine New Cells: Always culture new cell lines in a separate incubator and test for mycoplasma before incorporating them into your general cell stock.[13]
-
Avoid Antibiotics Routinely: While antibiotics can be used for short periods, their routine use can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[14]
Caption: Workflow for preventing cell culture contamination.
References
- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. maxanim.com [maxanim.com]
- 9. galileogenomics.com [galileogenomics.com]
- 10. caissonlabs.com [caissonlabs.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. How to Prepare Antibiotic-Free Mammalian Cell Culture Media [synapse.patsnap.com]
- 13. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 14. ibidi.com [ibidi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 4-Methylisothiazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisothiazolinone (MIT) is a broad-spectrum biocide used for controlling microbial growth in various industrial and consumer products. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its efficacy against specific microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of 4-Methylisothiazolinone using the broth microdilution method, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[1][2] The principle involves challenging a standardized suspension of a test microorganism with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth in the wells of a microtiter plate is observed to determine the lowest concentration of the agent that inhibits microbial growth. This method is favored for its efficiency, reproducibility, and the small volumes of reagents required.[3]
Materials and Reagents
-
4-Methylisothiazolinone (MIT), analytical grade
-
Sterile deionized water or a suitable organic solvent (e.g., Dimethyl Sulfoxide - DMSO, ethanol) if necessary
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for non-fastidious bacteria.[4][5] For fungi, RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is recommended.
-
Test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028, Aspergillus brasiliensis ATCC 16404)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reservoir basins
-
Multichannel and single-channel micropipettes with sterile tips
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Sterile petri dishes, loops, and swabs
Experimental Protocol
Preparation of 4-Methylisothiazolinone Stock Solution
-
Solvent Selection: 4-Methylisothiazolinone is soluble in water. Therefore, sterile deionized water is the preferred solvent for preparing the stock solution. If a different solvent is required due to the specific formulation of MIT being tested, ensure it does not affect microbial growth at the concentrations used.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of 4-Methylisothiazolinone powder.
-
Dissolve the powder in a known volume of sterile deionized water to achieve a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in sterile, light-protected containers at 2-8°C. The stability of the stock solution under these conditions should be verified if stored for an extended period.
-
Preparation of Inoculum
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done by adding more bacteria or sterile saline/broth while comparing against the standard.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:150 dilution of the 0.5 McFarland suspension.
-
-
Fungal Inoculum (Yeast):
-
For yeasts like Candida albicans, follow a similar procedure to bacteria, using RPMI-1640 as the growth medium. Adjust the initial suspension to a 0.5 McFarland standard and then dilute to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
-
Fungal Inoculum (Mould):
-
For moulds like Aspergillus brasiliensis, grow the culture on a suitable agar medium (e.g., Potato Dextrose Agar) until it sporulates.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
Broth Microdilution Procedure
-
Plate Setup:
-
Dispense 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) into all wells of a 96-well microtiter plate.
-
-
Serial Dilution of 4-Methylisothiazolinone:
-
Add 50 µL of the 4-Methylisothiazolinone working stock solution (at twice the highest desired final concentration) to the wells in the first column of the plate.
-
Using a multichannel pipette, perform a twofold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
This will result in 10 different concentrations of MIT in the first 10 wells of each row, each with a volume of 50 µL.
-
Column 11 will serve as the growth control (no MIT), and column 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well from column 1 to 11. This will bring the final volume in these wells to 100 µL and dilute the MIT concentrations to their final test concentrations.
-
Do not add inoculum to column 12.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth) or the presence of a cell pellet at the bottom of the well. A plate reader can also be used to measure the optical density at 600 nm.
-
The MIC is the lowest concentration of 4-Methylisothiazolinone at which there is no visible growth.
-
Data Presentation
Summarize the quantitative MIC data in a clearly structured table for easy comparison.
| Microorganism | ATCC Strain | 4-Methylisothiazolinone MIC (µg/mL) |
| Escherichia coli | 25922 | 8 |
| Staphylococcus aureus | 29213 | 4 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Candida albicans | 90028 | 2 |
| Aspergillus brasiliensis | 16404 | 4 |
Note: The MIC values presented in this table are for illustrative purposes only and may not reflect the actual MICs for these organisms. Researchers should determine the MICs based on their own experimental results.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution MIC determination protocol.
Caption: Workflow for MIC determination using broth microdilution.
Quality Control
To ensure the accuracy and reproducibility of the MIC results, the following quality control measures should be implemented:
-
Sterility Control: The sterility control well (column 12) should show no signs of microbial growth.
-
Growth Control: The growth control well (column 11) should exhibit robust microbial growth.
-
Reference Strains: Include reference strains with known MIC values for 4-Methylisothiazolinone (if available) or other standard antimicrobial agents in each batch of tests. The obtained MIC values for the reference strains should fall within the expected range.[6][7]
-
Inoculum Verification: The final inoculum concentration should be verified by performing a colony count on a non-selective agar plate.
Conclusion
This detailed protocol provides a standardized and reliable method for determining the Minimum Inhibitory Concentration of 4-Methylisothiazolinone against a variety of microorganisms. Adherence to this protocol, along with stringent quality control measures, will ensure the generation of accurate and reproducible data that is essential for the evaluation of this biocide's antimicrobial efficacy in research, development, and quality control settings.
References
- 1. researchgate.net [researchgate.net]
- 2. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 3. researchgate.net [researchgate.net]
- 4. himedialabs.com [himedialabs.com]
- 5. tmmedia.in [tmmedia.in]
- 6. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of 4-Methylisothiazole in Preventing Fungal Growth on Lab Surfaces
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal contamination on laboratory surfaces poses a significant risk to the integrity of scientific experiments, particularly in cell culture, microbiology, and drug development. Species such as Aspergillus niger and Penicillium chrysogenum are ubiquitous in the environment and can readily colonize benchtops, incubators, and other equipment, leading to compromised results and loss of valuable samples. 4-Methylisothiazole (4-MIT), a potent biocide, offers a promising solution for the effective control of fungal growth on these surfaces. This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action of 4-MIT for laboratory surface disinfection.
Data Presentation
The following tables summarize the available data on the antifungal efficacy of 2-methyl-4-isothiazolin-3-one (MIT), a closely related and often primary active isothiazolinone, against common laboratory fungal contaminants. It is important to note that the efficacy of biocides can be influenced by the formulation, surface type, contact time, and the specific fungal strain.
Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Aspergillus niger
| Compound | Concentration | Observation | Reference |
| 2-Methyl-4-isothiazolin-3-one (MIT) | 40 g/L | Growth of a tolerant A. niger strain was observed. | [1] |
| Isothiazolinone | 50 ppm | Complete inhibition of metabolic activity. |
Table 2: Antifungal Efficacy of Various Disinfectants against Aspergillus spp.
| Disinfectant | Efficacy | Notes | Reference |
| Chlorexidine-cetrimine | Effective | Lower MIC than manufacturer's suggestion. | [2] |
| Benzalconium chloride | Effective | Lower MIC than manufacturer's suggestion. | [2] |
| Chlorophenol derivative | Effective | Lower MIC than manufacturer's suggestion. | [2] |
| Sodium hypochlorite | Ineffective against some isolates | Ineffective against three A. fumigatus, three A. flavus, and one A. niger isolate at the recommended concentration. | [2] |
Mechanism of Action
The primary antifungal mechanism of this compound and other isothiazolinones involves the rapid inhibition of essential microbial enzymes. The electrophilic sulfur atom of the isothiazolinone ring readily reacts with thiol-containing proteins, such as those found in the fungal cell membrane and cytoplasm. This interaction leads to the formation of disulfide bonds, causing a disruption of protein function.
Key targets include dehydrogenase enzymes within the tricarboxylic acid (TCA) cycle, which are crucial for cellular respiration and energy production. By inhibiting these enzymes, 4-MIT effectively halts the metabolic activity of the fungus, leading to growth inhibition and cell death. Furthermore, this disruption of cellular respiration can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and further damaging cellular components.[3]
Experimental Protocols
The following protocols are adapted from standardized methods for evaluating the efficacy of antimicrobial agents on non-porous surfaces and can be used to assess the effectiveness of this compound against Aspergillus niger and Penicillium chrysogenum on common laboratory surfaces such as stainless steel and polystyrene.
Protocol 1: Quantitative Antifungal Efficacy on Non-Porous Surfaces (Adapted from JIS Z 2801 / ISO 22196)
This protocol determines the reduction in the number of viable fungal spores on a treated surface over a 24-hour period.
Materials:
-
Test surfaces (e.g., 50 mm x 50 mm coupons of stainless steel or polystyrene)
-
Control (untreated) surfaces of the same material
-
This compound solution of desired concentration
-
Fungal spore suspension (Aspergillus niger or Penicillium chrysogenum) at 1-5 x 10⁵ spores/mL in a nutrient broth
-
Sterile cover films (e.g., 40 mm x 40 mm polyethylene)
-
Neutralizer solution (e.g., Dey-Engley neutralizing broth)
-
Potato Dextrose Agar (PDA) plates
-
Sterile pipettes, spreaders, and petri dishes
-
Incubator (35°C ± 1°C, >90% relative humidity)
Procedure:
-
Surface Preparation:
-
Clean and sterilize all test and control surfaces.
-
Apply the 4-MIT solution to the test surfaces and allow it to dry completely under sterile conditions.
-
-
Inoculation:
-
Pipette 0.4 mL of the fungal spore suspension onto the center of each test and control surface.
-
Carefully place a sterile cover film over the inoculum, ensuring it spreads evenly without overflowing.
-
-
Incubation:
-
Place the inoculated surfaces in sterile petri dishes.
-
Incubate at 35°C and >90% relative humidity for 24 hours.
-
-
Recovery of Fungi:
-
After incubation, add 10 mL of neutralizer solution to each petri dish.
-
Carefully lift the cover film and rinse both the surface and the film with the neutralizer.
-
Perform serial dilutions of the neutralizer solution.
-
-
Enumeration:
-
Plate the dilutions onto PDA plates.
-
Incubate the plates at 25-28°C for 3-5 days, or until colonies are clearly visible.
-
Count the number of colony-forming units (CFUs) on each plate.
-
-
Calculation of Antifungal Activity:
-
Calculate the antifungal activity (R) using the following formula: R = (log(C) - log(T)) Where: C = Average number of viable fungi on the control surfaces after 24 hours. T = Average number of viable fungi on the test surfaces after 24 hours.
-
A log reduction of ≥ 2 is generally considered effective antimicrobial activity.
-
References
Application Note: Analysis of Methylisothiazolinones in Environmental Water Samples by LC-MS/MS
Introduction
Isothiazolinones are a class of widely used biocides found in numerous industrial and consumer products, such as cosmetics, paints, and adhesives, to prevent microbial contamination.[1][2] Due to their extensive use, compounds like 2-methyl-4-isothiazolin-3-one (MIT or MI) and 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) are frequently detected in aquatic environments.[3] Their potential as contact allergens and their risk to aquatic life necessitate sensitive and reliable analytical methods for monitoring their presence in environmental matrices.[1][4] This application note details a robust method for the quantitative analysis of methylisothiazolinone (MIT) in environmental water samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by LC-MS/MS detection in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
It is important to distinguish 2-methyl-4-isothiazolin-3-one (MIT, C₄H₅NOS) from its isomer 4-Methylthiazole (C₄H₅NS). While both are heterocyclic compounds, 4-Methylthiazole is primarily used as a food flavoring agent and has different chemical properties.[5][6] This protocol focuses on the analysis of MIT, the compound of primary concern in environmental monitoring.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for aqueous samples such as surface water and wastewater effluent.[7]
Materials and Reagents:
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
SPE Cartridges (e.g., C18, 500 mg, 6 mL)
-
Glass fiber filters (0.45 µm)
-
Analytical standard of 2-methyl-4-isothiazolin-3-one (MIT)
Procedure:
-
Sample Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading: Load 100-500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
Analyte Elution: Elute the retained MIT from the cartridge using 5 mL of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid) and vortex to mix.
-
Final Filtration: Filter the reconstituted sample through a 0.20 µm syringe filter prior to injection into the LC-MS/MS system.[1]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Liquid Chromatography Conditions
A reverse-phase C18 column is commonly used for the separation of isothiazolinones.[4] The addition of formic acid to the mobile phase helps to promote protonation of the target analyte for positive ion ESI.[8]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 mm x 3 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions
Analysis is performed in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (MRM) for quantification and confirmation.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Ion Spray Voltage | 3000 V[3] |
| Capillary Temperature | 350 °C[3] |
| Nebulizer Gas | 60 psig |
| CAD Gas | Medium |
Table 2: MRM Transitions for MIT Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| MIT | 116.0 | 71.0 | 20 | Quantification |
| MIT | 116.0 | 43.0 | 25 | Confirmation |
Note: Collision energies may require optimization depending on the specific mass spectrometer used.
Data and Performance
The described method provides excellent sensitivity and linearity for the determination of MIT in environmental samples.
Table 3: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 0.010 - 1.0 mg/L | [2] |
| Correlation Coefficient (R²) | ≥ 0.995 | [2] |
| Limit of Detection (LOD) | 0.010 mg/L | [2] |
| Limit of Quantification (LOQ) | 0.020 mg/L | [2] |
| Recovery | 81.5% - 107.3% | [2][8] |
Visual Workflow and Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylthiazole [webbook.nist.gov]
- 6. Human Metabolome Database: Showing metabocard for 4-Methylthiazole (HMDB0033116) [hmdb.ca]
- 7. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Methyl-4-isothiazolin-3-one (MIT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-4-isothiazolin-3-one (MIT) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-4-isothiazolin-3-one (MIT) and why is its stability a concern?
A1: 2-Methyl-4-isothiazolin-3-one (MIT) is a widely used biocide and preservative in various industrial and consumer products to control microbial growth.[1] Its stability is a critical factor as degradation can lead to a loss of antimicrobial efficacy, potentially compromising product integrity and safety.[2] Understanding its stability under different conditions is crucial for formulation development, shelf-life determination, and ensuring product performance.
Q2: What are the primary factors that affect the stability of MIT?
A2: The stability of MIT is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing or nucleophilic agents.[3] It is generally more stable in acidic to neutral conditions and can degrade in alkaline environments, especially at elevated temperatures.[3][4]
Q3: How does pH affect the stability of MIT?
A3: MIT is relatively stable in acidic and neutral aqueous solutions. However, in alkaline conditions (pH > 8), it undergoes hydrolytic degradation.[5] The rate of this degradation increases as the pH becomes more alkaline.[4] This degradation involves the opening of the isothiazolinone ring.[3]
Q4: What is the effect of temperature on MIT stability?
A4: Elevated temperatures accelerate the degradation of MIT, particularly in alkaline solutions.[5] The combination of high pH and high temperature leads to a significant and rapid loss of the active substance.
Q5: Is MIT sensitive to light?
A5: Yes, MIT is susceptible to photodegradation.[6] Exposure to UV light can induce photochemical reactions that lead to the breakdown of the molecule. Therefore, products containing MIT should be protected from prolonged exposure to direct sunlight or other sources of UV radiation.
Q6: Can oxidizing agents affect the stability of MIT?
A6: Yes, strong oxidizing agents can degrade MIT. The primary mechanism of oxidative degradation involves the oxidation of the sulfur atom in the isothiazolinone ring, which leads to ring cleavage and loss of biocidal activity.[7][8]
Q7: Are there any substances that can inactivate MIT?
A7: Nucleophilic substances, such as amines and thiols, can react with the electrophilic sulfur atom of the isothiazolinone ring, leading to its opening and the inactivation of the biocide.[3] The presence of certain metal ions can also influence its stability.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of antimicrobial efficacy in a formulation over time. | Degradation of MIT due to high pH of the formulation. | Buffer the formulation to a pH below 8. Ideally, maintain the pH in the acidic to neutral range for optimal stability. |
| Exposure of the product to high temperatures during storage or transport. | Store the product in a cool, dark place. Implement temperature-controlled shipping and storage where feasible. | |
| Photodegradation from exposure to light. | Package the product in opaque or UV-protective containers. | |
| Incompatibility with other formulation ingredients (e.g., strong nucleophiles or reducing agents). | Review the formulation for incompatible components. Consider reformulating with alternative ingredients that do not react with MIT. | |
| Discoloration or change in odor of the product. | Formation of degradation products. | Perform a forced degradation study to identify the degradation products and their triggers. Adjust the formulation or storage conditions to minimize their formation. |
| Inconsistent analytical results for MIT concentration. | Improper sample handling and storage leading to degradation before analysis. | Analyze samples as quickly as possible after collection. If storage is necessary, keep samples at a low temperature (2-8 °C) and protected from light. |
| Use of a non-stability-indicating analytical method. | Develop and validate a stability-indicating HPLC method that can separate MIT from its degradation products.[10] |
Quantitative Stability Data
The following tables summarize the stability of 2-Methyl-4-isothiazolin-3-one (MIT) under different conditions. The data is compiled from various scientific studies and should be used as a general guideline. Specific formulation components can influence stability.
Table 1: Effect of pH on the Half-Life of MIT at Room Temperature
| pH | Half-Life (Days) | Reference |
| 4.0 | Stable | [4] |
| 7.0 | Stable | [4] |
| 8.5 | 47 | [5] |
| 9.0 | 23 | [5] |
| 9.6 | 3.3 | [5] |
| 10.0 | 2 | [5] |
Table 2: Effect of Temperature on the Half-Life of MIT in an Aqueous Solution at pH 8.5
| Temperature (°C) | Half-Life (Days) |
| 24 | 46 |
| 40 | 12.2 |
| 60 | 1.6 |
Table 3: Biodegradation and Photodegradation Half-Life of MIT
| Condition | Half-Life (Hours) | Reference |
| Aerobic Soil | 6.5 | [6] |
| Aerobic Aquatic Environment | 9.1 | [6] |
| Photodegradation (in sunlight) | 117 | [6] |
Experimental Protocols
Protocol: Forced Degradation Study of 2-Methyl-4-isothiazolin-3-one (MIT)
This protocol outlines a general procedure for conducting a forced degradation study on MIT to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. This approach is based on the principles outlined in the ICH Q1A(R2) guidelines.[11]
1. Materials and Reagents:
-
2-Methyl-4-isothiazolin-3-one (MIT) reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (for pH control)
2. Analytical Method:
-
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is required. The method must be able to separate the intact MIT from all its degradation products.[10]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like phosphate or acetate) is often used.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Typically around 274 nm.
-
Injection Volume: 10 µL
-
3. Preparation of Stock Solution:
-
Prepare a stock solution of MIT in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
4. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the MIT stock solution, add 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the MIT stock solution, add 0.1 M NaOH.
-
Keep the solution at room temperature and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the MIT stock solution, add 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified period (e.g., 24 hours).
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of MIT in a temperature-controlled oven (e.g., 60 °C) for a specified period.
-
Also, expose a solution of MIT to the same thermal stress.
-
At various time points, withdraw samples, dissolve/dilute appropriately, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of MIT to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).[12]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At various time points, withdraw samples from both the exposed and dark control solutions and analyze by HPLC.
-
5. Analysis of Results:
-
Analyze all stressed samples by the validated stability-indicating HPLC method.
-
Calculate the percentage degradation of MIT in each condition by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.
-
Identify and quantify the major degradation products. The peak purity of the MIT peak should be assessed to ensure it is not co-eluting with any degradants.
Visualizations
Caption: Workflow for a forced degradation study of MIT.
References
- 1. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biobor.com [biobor.com]
- 6. santos.com [santos.com]
- 7. Effective degradation of methylisothiazolone biocide using ozone: Kinetics, mechanisms, and decreases in toxicity [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: Troubleshooting 4-Methylisothiazole (4-MIT) Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from 4-Methylisothiazole (4-MIT) in biochemical assays. 4-MIT is a widely used biocide in many laboratory reagents and solutions to prevent microbial growth. However, its reactive nature can lead to significant interference in various experimental setups, producing misleading results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MIT) and why is it in my reagents?
A1: this compound (4-MIT) is a synthetic biocide belonging to the isothiazolinone class of preservatives. It is frequently added to aqueous laboratory reagents, buffers, and stock solutions to inhibit bacterial and fungal growth, thereby extending the shelf life of the products.
Q2: How can 4-MIT interfere with my biochemical assays?
A2: The primary mechanism of 4-MIT interference stems from its electrophilic nature. The isothiazolinone ring is susceptible to nucleophilic attack, particularly by thiol groups found in the cysteine residues of proteins. This can lead to:
-
Non-specific enzyme inhibition: Covalent modification of cysteine residues in or near the active site of an enzyme can lead to its inactivation.[1]
-
Disruption of protein structure and function: Modification of cysteine residues can disrupt disulfide bonds or alter protein conformation.
-
Interference with detection systems: 4-MIT can potentially interact with assay components such as fluorophores or enzymes used in detection systems (e.g., Horseradish Peroxidase - HRP).
Q3: Which types of assays are most susceptible to 4-MIT interference?
A3: Assays that are particularly sensitive to 4-MIT interference include:
-
Enzyme activity assays: Especially those involving enzymes with critical cysteine residues for their catalytic activity.
-
Thiol-sensitive assays: Any assay that measures or is dependent on free thiol groups.
-
Fluorescence-based assays: Potential for fluorescence quenching or direct interaction with fluorescent probes.
-
Luminescence-based assays: Possible inhibition of luciferases.[2]
-
Immunoassays (e.g., ELISA): Interference with enzyme-conjugated antibodies (like HRP) or protein antigens.[3]
Q4: At what concentrations is 4-MIT likely to cause interference?
A4: The concentration at which 4-MIT causes interference is assay-dependent. However, as a general guideline, concentrations in the low micromolar range can be sufficient to inhibit sensitive enzymes. It is crucial to determine the concentration of 4-MIT in your reagents, which can be done by methods like High-Performance Liquid Chromatography (HPLC).[4]
Troubleshooting Guides
Issue 1: Unexpected Enzyme Inhibition or Loss of Protein Activity
Possible Cause: Your protein of interest may be inhibited by 4-MIT present in one of your buffers or solutions. This is particularly likely if the protein's activity is dependent on cysteine residues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected enzyme inhibition.
Experimental Protocol: Confirmation of 4-MIT Interference
-
Prepare 4-MIT-free reagents: Prepare all buffers and solutions for your assay using high-purity water and reagents, ensuring no biocides are present.
-
Run parallel assays: Set up your standard assay alongside a control assay where all components are 4-MIT-free.
-
Spike-in experiment: In a separate experiment using the 4-MIT-free setup, add 4-MIT at concentrations similar to those potentially found in your commercial reagents.
-
Compare results: If the enzyme activity is restored in the 4-MIT-free buffer and inhibited in the spike-in experiment, this confirms 4-MIT interference.
Issue 2: Inconsistent Results in Fluorescence-Based Assays
Possible Cause: 4-MIT may be quenching the fluorescence of your probe or interfering with the assay components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Experimental Protocol: Assessing Fluorescence Quenching
-
Prepare fluorophore solutions: Prepare solutions of your fluorescent probe in a 4-MIT-free buffer at the concentration used in your assay.
-
Add 4-MIT: To a series of these solutions, add increasing concentrations of 4-MIT.
-
Measure fluorescence: Measure the fluorescence intensity of each solution using a fluorometer.
-
Analyze data: A concentration-dependent decrease in fluorescence intensity indicates quenching.[5]
Data Presentation: Hypothetical Interference Data
The following tables summarize hypothetical quantitative data for 4-MIT interference in common biochemical assays. These values are illustrative and the actual level of interference will be system-dependent.
Table 1: Hypothetical IC50 Values of 4-MIT against Various Enzymes
| Enzyme | Assay Type | Hypothetical IC50 (µM) | Comments |
| Papain (Cysteine Protease) | Enzymatic | 5 | Highly sensitive due to catalytic cysteine. |
| Horseradish Peroxidase (HRP) | ELISA | 25 | Potential for interference in immunoassays.[6] |
| Firefly Luciferase | Luminescence | 15 | Can be inhibited by various small molecules.[2] |
| Alkaline Phosphatase | Colorimetric | > 100 | Less likely to be inhibited. |
Table 2: Hypothetical Quenching of Common Fluorophores by 4-MIT
| Fluorophore | Excitation (nm) | Emission (nm) | Hypothetical Quenching at 10 µM 4-MIT |
| Fluorescein | 494 | 518 | ~15% |
| Rhodamine B | 554 | 577 | ~5% |
| Coumarin | 343 | 475 | ~20% |
Mitigation Strategies
If 4-MIT interference is confirmed, consider the following strategies:
-
Use 4-MIT-Free Reagents: The most straightforward solution is to prepare fresh reagents from high-purity sources that do not contain isothiazolinone preservatives.
-
Introduce a Thiol Scavenger: For assays where 4-MIT contamination is unavoidable, the addition of a thiol-containing reagent like Dithiothreitol (DTT) can help neutralize 4-MIT.[7]
Experimental Protocol: DTT Scavenging
-
Determine the optimal DTT concentration (typically 1-5 mM) that does not interfere with your assay.
-
Pre-incubate the 4-MIT-containing reagent with DTT for 15-30 minutes before adding it to the main assay reaction. This allows the DTT to react with and neutralize the 4-MIT.
-
-
Alternative Preservatives: If a preservative is necessary, consider alternatives to isothiazolinones.
Table 3: Common Alternatives to Isothiazolinone Preservatives
| Preservative | Advantages | Disadvantages |
| Sodium Azide | Broad-spectrum antimicrobial. | Highly toxic, can interfere with some biological processes.[8] |
| ProClin™ | Less reactive than isothiazolinones. | Can still cause interference in some sensitive assays. |
| Thimerosal | Effective bacteriostatic and fungistatic agent. | Contains mercury, potential for toxicity and interference. |
Signaling Pathway Considerations
While direct and specific effects of 4-MIT on signaling pathways are not extensively documented, its reactivity towards proteins suggests potential for broad, off-target effects. Thiol modifications are known to play a role in regulating signaling pathways. Therefore, the presence of 4-MIT could potentially impact pathways such as:
-
NF-κB Signaling: This pathway involves proteins with critical cysteine residues that are sensitive to redox modifications and could be targets for 4-MIT.[9][10]
-
MAPK Signaling: Components of the MAPK pathway are also known to be regulated by their redox state, making them potentially susceptible to interference by thiol-reactive compounds.[11][12]
Diagram: Potential Interference with NF-κB Signaling
Caption: Potential interference of 4-MIT with the NF-κB signaling pathway.
This technical support center provides a framework for identifying and addressing potential interference from 4-MIT in biochemical assays. By following these troubleshooting guides and experimental protocols, researchers can ensure the accuracy and reliability of their experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of horseradish peroxidase-catalysed iodide oxidation by EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence that inhibition of p44/42 mitogen-activated protein kinase signaling is a factor in proteasome inhibitor-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-Methylisothiazole (MIT) for Microbial Inhibition
Welcome to the technical support center for the optimization of 4-Methylisothiazole (MIT) concentration for effective microbial inhibition. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful outcomes in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound (MIT) for microbial inhibition.
| Problem | Possible Cause | Recommended Solution |
| No or low microbial inhibition observed at expected effective concentrations. | Inactivation of MIT: The antimicrobial activity of isothiazolinones can be neutralized by the presence of nucleophiles such as amines, mercaptans, sulfides, and sulfites in your media or solution.[1] | Review the composition of your experimental medium. If it contains potent nucleophiles, consider using a different medium or increasing the MIT concentration. It is also advisable to prepare fresh solutions of MIT for each experiment.[1] |
| Incorrect pH of the medium: The stability and efficacy of MIT can be pH-dependent. Isothiazolinones are generally more stable in acidic conditions and can degrade in alkaline solutions.[1] | Measure and adjust the pH of your medium to be within the optimal range for MIT stability. For isothiazolinones in general, acidic to neutral pH is preferable.[1] | |
| High temperature: Elevated temperatures can accelerate the degradation of MIT, reducing its effective concentration.[1] | Maintain the recommended storage and experimental temperatures for your MIT solutions. Avoid repeated freeze-thaw cycles and prolonged exposure to high temperatures.[1] | |
| Resistant microbial strain: The target microorganism may have inherent or acquired resistance to MIT. | Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of MIT for your specific microbial strain to establish its susceptibility profile. | |
| Precipitation of MIT in the medium. | Solubility issues: The solubility of MIT might be affected by the specific components or pH of your medium, leading to precipitation and a decrease in the effective concentration.[1] | Visually inspect your solutions for any signs of precipitation. If observed, you may need to adjust the solvent system or consider using a different formulation or salt of the preservative. |
| Inconsistent or variable results between experiments. | Contamination of stock or working solutions: Improper handling and storage can introduce microbial contamination into your preservative solutions.[1] | Use aseptic techniques when preparing and handling all solutions. Regularly check the sterility of your stock and working solutions. |
| Degradation of MIT stock solution: MIT solutions can degrade over time, especially if not stored properly. | Prepare fresh working solutions from a properly stored stock solution for each experiment. Consider performing stability studies on your stock solution under your specific storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (MIT)?
A1: MIT, like other isothiazolones, has a two-step mechanism of action. It begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage that leads to a loss of viability.[2][3] The primary targets are dehydrogenase enzymes within the metabolic pathways.[2][3] This disruption inhibits critical physiological functions such as respiration (oxygen consumption) and energy generation (ATP synthesis).[2] Cell death ultimately results from the destruction of protein thiols and the production of free radicals.[2]
Q2: What is a typical effective concentration range for MIT?
A2: The effective concentration of MIT is highly dependent on the target microorganism. Generally, MIT is known for its high efficacy at low concentrations. For example, Minimum Inhibitory Concentrations (MICs) can range from 3.907 to 15.625 mg/L for certain bacteria like Pseudomonas putida, Pseudomonas moorei, Sphingomonas mali, and Bacillus subtilis.[4] For the yeast Schizosaccharomyces pombe, the MIC has been reported at 41 mg/L, and for the gram-negative bacterium Escherichia coli, it was 245 mg/L in one study.[4] It is crucial to determine the MIC for your specific experimental conditions.
Q3: How does pH affect the stability and efficacy of MIT?
A3: The stability of isothiazolinones like MIT is pH-dependent. They are generally more stable in acidic to neutral conditions. Alkaline pH can lead to the degradation of the molecule, which will reduce its antimicrobial efficacy.[1] Therefore, it is important to control the pH of the medium in your experiments.
Q4: Can MIT be combined with other preservatives for a synergistic effect?
A4: While the provided search results do not give specific examples of synergistic combinations with MIT, the use of combined antimicrobials is a common strategy to enhance efficacy and broaden the spectrum of activity. For instance, studies have shown synergistic effects when combining natural compounds like thymol and carvacrol with chelators or organic acids.[5] The potential for synergistic effects between MIT and other preservatives would need to be determined experimentally.
Q5: How should I prepare and store MIT solutions?
A5: MIT should be handled with appropriate safety precautions in a laboratory setting. For solution preparation, use a high-purity grade of MIT (e.g., ≥98%).[6] Stock solutions should be prepared in a suitable solvent as recommended by the manufacturer and stored in a cool, dark place. It is advisable to prepare fresh working solutions for each experiment to ensure potency.[1]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (MIT) against Various Microorganisms
| Microorganism | Type | MIC (mg/L) | Reference |
| Pseudomonas putida | Gram-negative Bacteria | 3.907 - 15.625 | [4] |
| Pseudomonas moorei | Gram-negative Bacteria | 3.907 - 15.625 | [4] |
| Sphingomonas mali | Gram-negative Bacteria | 3.907 - 15.625 | [4] |
| Bacillus subtilis | Gram-positive Bacteria | 3.907 - 15.625 | [4] |
| Escherichia coli | Gram-negative Bacteria | 245 | [4] |
| Schizosaccharomyces pombe | Yeast | 41 | [4] |
Note: MIC values can vary depending on the specific strain, culture medium, and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
This compound (MIT) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Microbial inoculum prepared from an overnight culture, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells[8]
-
Sterile pipette and tips
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the MIT stock solution to the first well of each row to be tested. This will be your highest concentration.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.
-
Mix the contents of the second well thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to the desired final concentration, typically up to the 10th or 11th well.
-
Discard 100 µL from the last well in the dilution series.
-
-
Controls:
-
Growth Control: One well (e.g., column 11) should contain only the broth and the microbial inoculum (no MIT).
-
Sterility Control: One well (e.g., column 12) should contain only the sterile broth (no MIT and no inoculum) to check for contamination.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well (from column 1 to the growth control well). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 35 ± 1 °C) for 18-24 hours.[8]
-
-
Reading the Results:
-
The MIC is the lowest concentration of MIT at which there is no visible growth of the microorganism.[8] This can be determined by visual inspection or by measuring the optical density (OD) with a microplate reader.
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Key factors influencing the efficacy of this compound for microbial inhibition.
Caption: Simplified mechanism of action of this compound (MIT) leading to microbial cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Growth inhibitory and biocidal activity of some isothiazolone biocides [ouci.dntb.gov.ua]
- 4. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of thymol and carvacrol combined with chelators and organic acids against Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. emerypharma.com [emerypharma.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Methylisothiazole Degradation Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the analysis of 4-Methylisothiazole (4-MIT) and its degradation byproducts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (4-MIT)?
A1: this compound is susceptible to degradation through several pathways, including hydrolysis (under acidic or basic conditions), oxidation, and photolysis. The isothiazolinone ring is prone to cleavage, particularly in the presence of nucleophiles, leading to the formation of various degradation products. For the related compound, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), observed degradation mechanisms include oxidation of the sulfur atom, addition of hydroxyl groups to the carbon-carbon double bond, demethylation at the nitrogen atom, and substitution of the chlorine atom with a hydroxyl group. Photodegradation of other thiazole-containing compounds has been shown to proceed via cleavage of the C-S and C-N bonds within the ring structure.
Q2: What are the expected degradation byproducts of 4-MIT?
A2: While specific degradation products for 4-MIT are not extensively documented in readily available literature, based on the degradation pathways of similar isothiazolinone and thiazole compounds, potential byproducts may include:
-
Hydrolytic degradation: Ring-opened products resulting from the cleavage of the S-N bond.
-
Oxidative degradation: Products involving oxidation of the sulfur atom to sulfoxides or sulfones, as well as hydroxylation of the ring.
-
Photolytic degradation: Isomers, ring-cleavage products such as N-(1-sulfanylprop-1-en-2-yl)carbodiimide, and smaller molecules like cyanamide resulting from fragmentation of the thiazole ring. For the related compound 2-amino
Technical Support Center: Strategies to Mitigate 4-Methylisothiazole-Induced Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments involving 4-Methylisothiazole (MIT). The information is designed to help you understand the mechanisms of MIT-induced cytotoxicity and effectively implement strategies to mitigate its effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (MIT)-induced cytotoxicity?
A1: The primary mechanism of MIT-induced cytotoxicity is the induction of oxidative stress. MIT treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn disrupts mitochondrial function and triggers apoptosis, or programmed cell death.[1] Key events in this pathway include the disruption of the mitochondrial membrane potential (MMP), release of cytochrome C from the mitochondria, and the activation of caspases, particularly caspase-3.[1][2]
Q2: What are the observable signs of MIT-induced cytotoxicity in cell culture?
A2: Common signs of MIT-induced cytotoxicity include:
-
A decrease in cell viability and proliferation, which can be quantified using assays like the MTT or MTS assay.[1][2]
-
Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.
-
Increased numbers of apoptotic cells, detectable by Annexin V-FITC/Propidium Iodide (PI) staining and flow cytometry.[2]
-
Disruption of the mitochondrial membrane potential, measurable with fluorescent probes like JC-1.[1][2]
-
Increased activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1][2]
Q3: How can I mitigate MIT-induced cytotoxicity in my cell culture experiments?
A3: The most common strategy to mitigate MIT-induced cytotoxicity is the use of antioxidants. Co-treatment with antioxidants can help to neutralize the excess ROS produced in response to MIT, thereby reducing oxidative stress and protecting the cells from apoptotic cell death.
Q4: Which antioxidants are effective against MIT-induced cytotoxicity, and at what concentrations?
A4: N-acetylcysteine (NAC) is a widely used and effective antioxidant for mitigating MIT-induced cytotoxicity. The optimal concentration of NAC can vary depending on the cell type and the concentration of MIT used. It is recommended to perform a dose-response experiment to determine the most effective, non-toxic concentration of NAC for your specific experimental conditions. High concentrations of NAC (e.g., ≥30 mM) may induce cytotoxicity in some cell lines.
Troubleshooting Guides
Problem 1: High levels of cell death are observed despite co-treatment with N-acetylcysteine (NAC).
| Possible Cause | Recommended Solution |
| Suboptimal NAC Concentration | The concentration of NAC may be insufficient to counteract the level of MIT-induced oxidative stress. Perform a dose-response experiment with a range of NAC concentrations (e.g., 1-10 mM) to identify the optimal protective concentration for your cell line and MIT concentration. |
| Timing of NAC Treatment | Simultaneous co-treatment may not be as effective as pre-treatment. Try pre-incubating the cells with NAC for a period (e.g., 2 hours) before adding MIT. This allows the cells to build up their antioxidant defenses before being exposed to the toxicant. |
| Severe MIT-Induced Damage | At very high concentrations, MIT can cause rapid and irreversible cellular damage that may not be preventable by NAC. Consider reducing the concentration of MIT to a level where the protective effects of NAC can be more clearly observed. |
Problem 2: Inconsistent or unexpected results in cell viability assays (e.g., MTT, MTS).
| Possible Cause | Recommended Solution |
| Interference with Assay Reagents | MIT or the antioxidant used may directly react with the assay reagents, leading to inaccurate readings. Run control experiments with media, MIT, and the antioxidant alone (without cells) to check for any direct chemical reactions. |
| Variations in Cell Seeding Density | Inconsistent cell numbers across wells will lead to variability in the final readings. Ensure a homogeneous cell suspension before and during seeding. Use of a multichannel pipette is recommended for consistency. |
| "Edge Effects" in Microplates | The outer wells of a 96-well plate are more prone to evaporation, which can alter the effective concentration of MIT and other reagents. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS. |
| Cell Proliferation in Response to Low Toxin Doses | In some cases, very low concentrations of a toxic substance can stimulate cell proliferation, leading to a viability reading of over 100% of the control. If this is observed, it is important to confirm the finding with a direct cell counting method (e.g., trypan blue exclusion assay). |
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 Value | Reference |
| HL-60 | MTS | 48 | 89.08 µM | [1] |
| HL-60 | MTS | 72 | 46.0277 µM | [1] |
| K562 | MTS | 48 | 162 µM | [2] |
| K562 | MTS | 48 | 230 µM | [2] |
| NIH/3T3 | MTT | 24 | 90.00 ± 21.79 µg/mL | [2] |
Table 2: Protective Effect of N-acetylcysteine (NAC) Against Toxin-Induced Cytotoxicity
| Cell Line | Toxin | NAC Concentration | Effect | Reference |
| HepG2 | Lead Nitrate (30 µg/mL) | 0.125, 0.25, 0.5 mM | Dose-dependent increase in cell viability | [3] |
| HK-2 | TGHQ (400µM) | 1 mM | Almost complete inhibition of cell death | [4] |
| 158N | H₂O₂ (500 µM) | 50 to 500 µM | Significant increase in cell survival | [5] |
Note: The available literature provides more qualitative descriptions of NAC's protective effects against isothiazolinones. Researchers are encouraged to perform their own quantitative analyses to determine the precise dose-response relationship in their specific experimental system.
Experimental Protocols
1. Assessment of Cell Viability using MTT Assay
This protocol is for determining the viability of cells by measuring the metabolic activity of mitochondria.
-
Materials:
-
Cells in culture
-
96-well plates
-
This compound (MIT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of MIT and/or co-treat with antioxidants. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol describes the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Materials:
-
Cells in culture
-
24-well plates or other suitable culture vessels
-
This compound (MIT)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with MIT and/or antioxidants for the desired time.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
3. Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells in culture
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with MIT. Include an untreated control group.
-
Harvest the cells (for adherent cells, use gentle trypsinization) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound (MIT)-induced apoptosis.
References
- 1. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Quenching 4-Methylisothiazole (4-MIT) Activity in Downstream Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of 4-Methylisothiazole (4-MIT) interference in downstream laboratory experiments. 4-MIT is a widely used biocide that can impact experimental results through its chemical reactivity. This guide offers practical solutions for quenching its activity and ensuring the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MIT) and why might it be in my experiment?
A1: this compound (4-MIT or MI) is a heterocyclic organic compound used as a preservative in a wide range of aqueous solutions and products to control microbial growth.[1] It is possible that reagents, buffers, or samples you are using contain 4-MIT as a preservative, which can unintentionally be introduced into your experimental workflow.
Q2: How can 4-MIT interfere with my downstream experiments?
A2: 4-MIT's primary mode of biocidal action is through its reactivity with thiol groups (containing sulfur and hydrogen) found in proteins, particularly in the amino acid cysteine.[2][3] This reactivity can lead to:
-
Enzyme Inhibition: By reacting with cysteine residues in the active sites of enzymes, 4-MIT can inhibit their activity, leading to inaccurate results in enzymatic assays.
-
Protein Modification: 4-MIT can alter protein structure and function by forming disulfide bonds with cysteine residues.[2] This can interfere with protein-protein interactions, antibody-antigen binding in immunoassays, and other protein-based assays.
-
Interference in Fluorescence-Based Assays: 4-MIT can interfere with fluorescence-based assays through quenching, where it absorbs the excitation or emitted light of a fluorophore, or by exhibiting autofluorescence, leading to artificially low or high signals.[4][5]
Q3: What are the common methods to quench 4-MIT activity?
A3: The reactivity of 4-MIT with nucleophiles can be exploited to quench its activity. Common quenching agents include:
-
Thiol-Containing Compounds: L-cysteine and glutathione are effective at neutralizing 4-MIT by reacting with it and forming inactive adducts.[2]
-
Reducing Agents: Sodium bisulfite and sodium thiosulfate can also be used to inactivate isothiazolinones.
Q4: Will the quenching agents interfere with my downstream experiments?
A4: It is crucial to consider the potential downstream effects of the quenching agent itself. For example, excess thiol-containing compounds could interfere with assays that are sensitive to reducing agents. It is recommended to perform a control experiment with the quenching agent alone to assess its impact on the assay.
Troubleshooting Guides
Issue: Unexpected Enzyme Inhibition or Loss of Protein Activity
Possible Cause: Interference from 4-MIT present in your sample or reagents.
Troubleshooting Steps:
-
Identify the Source: Test individual reagents and sample components for the presence of isothiazolinones using analytical methods like HPLC if possible.
-
Quench 4-MIT Activity: Before proceeding with your assay, treat your sample with a suitable quenching agent. See the "Experimental Protocols" section for detailed procedures.
-
Run Controls:
-
Positive Control: A sample known to be free of 4-MIT.
-
Negative Control: Your sample without the addition of the enzyme or protein of interest.
-
Quencher Control: A sample containing only the quenching agent and your assay components to check for any interference from the quencher itself.
-
Issue: Inconsistent or Unreliable Results in Immunoassays (e.g., ELISA)
Possible Cause: 4-MIT interference with antibody-antigen binding or enzyme-conjugated secondary antibodies.
Troubleshooting Steps:
-
Quench 4-MIT: Treat your sample with a quenching agent prior to performing the immunoassay.
-
Optimize Blocking: Ensure your blocking buffer is effective in preventing non-specific binding that might be exacerbated by 4-MIT-induced protein modifications.
-
Wash Steps: Increase the number and duration of wash steps to remove any residual 4-MIT or its byproducts.
-
Alternative Detection System: If using an enzyme-linked detection system that is sensitive to reducing agents, consider a non-enzymatic detection method if the chosen quencher is a thiol.
Issue: High Background or Quenched Signal in Fluorescence-Based Assays
Possible Cause: Autofluorescence or quenching effect of 4-MIT.[4]
Troubleshooting Steps:
-
Pre-read the Plate: Before adding your fluorescent probe, read the plate containing your sample and 4-MIT to measure any background fluorescence.
-
Quench 4-MIT: Neutralize the 4-MIT in your sample using a quenching agent.
-
Spectral Analysis: If possible, run an emission and excitation scan of your sample containing 4-MIT to identify its fluorescent properties and choose a fluorophore with a distinct spectral profile.
-
Use a Red-Shifted Fluorophore: 4-MIT is more likely to interfere with blue or green fluorophores. Using a red-shifted fluorophore can often mitigate this interference.
Data Presentation: Quenching Agent Efficiency
The following table summarizes the effectiveness of various quenching agents against isothiazolinones. Please note that the optimal concentration and reaction time may vary depending on the specific experimental conditions.
| Quenching Agent | Target Isothiazolinone | Quencher Concentration | Reaction Time | Quenching Efficiency | Reference |
| Glutathione | Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI) | 2% (w/v) | Not Specified | Capable of inactivating up to 2400 ppm MCI/MI | [6] |
| Sodium Bisulfite | Not specified | Not specified | Not specified | Used to inactivate MCI/MI in wall paint | [7] |
Note: Specific quantitative data for quenching 4-MIT is limited in publicly available literature. The data presented is for a mixture containing methylisothiazolinone. Researchers should empirically determine the optimal quenching conditions for their specific application.
Experimental Protocols
Protocol 1: General Quenching of 4-MIT in Aqueous Samples
This protocol provides a general guideline for quenching 4-MIT in samples intended for downstream biochemical or cell-based assays.
Materials:
-
Sample containing 4-MIT
-
Quenching agent stock solution (e.g., 1 M L-cysteine, 1 M Glutathione, 1 M Sodium Bisulfite, or 1 M Sodium Thiosulfate in an appropriate buffer)
-
pH meter
-
Vortex mixer
Procedure:
-
Determine 4-MIT Concentration: If possible, estimate the concentration of 4-MIT in your sample.
-
Prepare Quenching Agent: Prepare a fresh stock solution of your chosen quenching agent.
-
Add Quenching Agent: Add the quenching agent to your sample. A molar excess of the quenching agent to 4-MIT is recommended. Start with a 10-fold molar excess.
-
Incubate: Mix the solution thoroughly and incubate at room temperature. Incubation times can range from 15 to 60 minutes. Optimization may be required.
-
pH Adjustment (if necessary): Check the pH of the sample after adding the quenching agent and adjust it to the desired pH for your downstream application.
-
Proceed to Downstream Assay: Your sample is now ready for your downstream experiment. Remember to include a quencher control.
Protocol 2: Quenching Confirmation Assay
This protocol can be used to verify the effectiveness of your quenching procedure.
Materials:
-
Quenched sample
-
Unquenched sample (containing 4-MIT)
-
Assay system known to be sensitive to 4-MIT (e.g., an enzyme assay with a thiol-dependent enzyme)
-
Appropriate assay reagents and instrumentation
Procedure:
-
Perform your downstream assay with three samples:
-
Sample A: Your sample with 4-MIT that has been treated with the quenching agent.
-
Sample B: Your sample with 4-MIT that has not been quenched.
-
Sample C: A control sample known to be free of 4-MIT.
-
-
Compare Results: If the quenching was successful, the results from Sample A should be comparable to the results from the control Sample C. Sample B will likely show inhibited or altered activity.
Mandatory Visualizations
Caption: Mechanism of this compound (4-MIT) quenching by thiol-containing compounds.
References
- 1. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contact Sensitization to Methylchloroisothiazolinone/Methylisothiazolinone is Associated With Poor Treatment Outcome: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Descriptive Study of Sensitization to Methylchloroisothiazolinone and Methylisothiazolinone in a Skin Allergy Unit | Actas Dermo-Sifiliográficas [actasdermo.org]
- 7. Methylchloroisothiazolinone/Methylisothiazolinone and Methylisothiazolinone Sensitivity in Hungary - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on 4-Methylisothiazole antimicrobial efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylisothiazole (MIT). The information focuses on the critical impact of pH on its antimicrobial efficacy.
Frequently Asked Questions (FAQs)
Q1: At what pH range is this compound (MIT) most effective and stable?
A1: this compound and other isothiazolinones generally exhibit their greatest stability and efficacy in acidic to neutral conditions, typically within a pH range of 4 to 8.[1] Within this range, the molecule remains intact and can effectively exert its antimicrobial action.
Q2: My experiment using MIT in an alkaline buffer (pH > 8) is showing poor antimicrobial activity. What could be the cause?
A2: This is a common issue. MIT undergoes accelerated degradation in alkaline environments (pH > 8).[1] The isothiazolinone ring can open under high pH conditions, leading to the formation of less active byproducts and a significant loss of preservative and antimicrobial properties.[1] For consistent results, it is crucial to control the pH of your experimental medium.
Q3: How quickly does MIT degrade in alkaline conditions?
A3: The rate of degradation is directly related to the increase in pH. For isothiazolinone biocides, the half-life can decrease dramatically as the pH becomes more alkaline. For instance, a related isothiazolone, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), which is often used in combination with MIT, has a half-life that drops from 47 days at pH 8.5 to just 2 days at pH 10.[1] While MIT alone has been reported to have a longer half-life at pH 9 (>30 days), it is widely recognized that alkaline conditions promote its degradation.[1][2]
Q4: Can I use MIT in a formulation with an expected shelf life at a pH of 8.5?
A4: While MIT is more stable at pH values closer to neutral, its use at pH 8.5 may be possible for shorter durations, but long-term stability will be compromised. The degradation is progressive, and the effective concentration of the active ingredient will decrease over time. It is highly recommended to conduct stability studies for your specific formulation to determine the effective lifetime of MIT under your storage conditions.
Q5: What is the primary mechanism of action for MIT, and is it pH-dependent?
A5: The antimicrobial action of isothiazolones like MIT is a two-step process. It begins with the rapid inhibition of key metabolic pathways, including those involving dehydrogenase enzymes, which disrupts growth, respiration, and energy generation.[3] This is followed by irreversible cellular damage caused by the destruction of protein thiols and the generation of free radicals.[3] The mechanism itself is not directly pH-dependent, but the stability of the MIT molecule, which is essential for this action, is critically dependent on pH. If the molecule degrades due to high pH, it cannot effectively carry out these functions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no antimicrobial activity observed. | The pH of the experimental medium is outside the optimal range (4-8), likely in the alkaline region, causing MIT degradation. | 1. Measure and confirm the pH of your culture medium or formulation. 2. Adjust the pH to be within the 4-8 range using appropriate buffers (e.g., phosphate or citrate buffers). 3. If the experiment must be conducted at a high pH, consider that the effective concentration of MIT will decrease over time. Prepare fresh solutions immediately before use. |
| Reduced efficacy in a complex formulation. | Components in the formulation (e.g., amines, certain emulsifiers) may be creating a locally alkaline microenvironment or reacting with the MIT molecule. | 1. Review all components of your formulation for potential pH conflicts. 2. Conduct a compatibility study by preparing a simplified formulation and adding components one by one to identify the source of the issue. 3. Consider using a potentiator or a combination preservative system suitable for your formulation's pH. |
| Loss of activity in stored stock solutions. | The stock solution was prepared in a diluent with a high pH or was not buffered, leading to gradual degradation. | 1. Always prepare MIT stock solutions in a buffered diluent within the stable pH range (4-8). 2. Store stock solutions at recommended temperatures and protect them from light. 3. For critical experiments, it is best practice to use freshly prepared solutions. |
Quantitative Data: Impact of pH on Isothiazolone Stability
The following table summarizes the stability of 5-chloro-2-methyl-4-isothiazolin-3-one, a closely related and often co-formulated isothiazolone, in alkaline solutions. This data illustrates the significant impact of increasing pH on the degradation rate.
| pH | Half-Life (Days) |
| 8.5 | 47[1] |
| 9.0 | 23[1] |
| 9.6 | 3.3[1] |
| 10.0 | 2[1] |
Note: This data is for 5-chloro-2-methyl-4-isothiazolin-3-one and serves as a strong indicator of the behavior of isothiazolinones in alkaline conditions.
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of MIT at Various pH Levels
This protocol describes a method to assess how pH affects the antimicrobial efficacy of MIT using a broth microdilution assay.
1. Materials and Reagents:
-
This compound (MIT) stock solution (e.g., 1% w/v in a suitable solvent)
-
Test microorganisms (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile buffers to adjust media pH (e.g., citrate buffer for pH 5.0, phosphate buffer for pH 7.0, and borate buffer for pH 9.0)
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Incubator (37°C)
2. Preparation of pH-Adjusted Media:
-
Prepare batches of MHB.
-
Adjust the pH of each batch to the desired levels (e.g., 5.0, 7.0, 9.0) using the appropriate sterile buffers.
-
Verify the final pH with a calibrated pH meter and filter-sterilize the media.
3. Inoculum Preparation:
-
From an overnight culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[4]
-
Dilute this suspension in the pH-adjusted MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
4. Assay Procedure:
-
Dispense 100 µL of the appropriate pH-adjusted MHB into each well of a 96-well plate.
-
Add 100 µL of the MIT stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (media + inoculum, no MIT) and a negative control (media only) for each pH level.
-
Incubate the plates at 37°C for 18-24 hours.
5. Determining the MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of MIT that completely inhibits visible growth of the microorganism at each specific pH.
-
Results can be compared across the different pH plates to determine the impact of pH on MIT's antimicrobial efficacy.
Visualizations
Caption: Workflow for determining the impact of pH on MIT's antimicrobial efficacy.
References
Technical Support Center: Overcoming 4-Methylisothiazole (MIT) Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome interference caused by 4-Methylisothiazole (MIT) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MIT) and why is it in my assay reagents?
This compound (MIT) is a widely used biocide and preservative in a variety of liquid-based products to prevent microbial growth. It is possible that some commercial assay buffers, reagents, or even the water used for preparing solutions contain MIT as a preservative.
Q2: How can MIT interfere with my fluorescence-based assay?
-
Inner Filter Effect: MIT and related isothiazolinones absorb light in the UV region (around 274 nm).[1][2] If your fluorophore's excitation or emission spectrum overlaps with MIT's absorption spectrum, it can lead to a reduction in the measured fluorescence signal. This is known as the inner filter effect.
-
Fluorescence Quenching: MIT may act as a quenching agent, decreasing the fluorescence intensity of your probe through various molecular interaction mechanisms.
-
Autofluorescence: Although less likely, some thiazole-containing compounds can exhibit intrinsic fluorescence, which could increase the background signal in your assay.[3]
Q3: What are the common signs of MIT interference in my assay?
Common indicators of interference include:
-
Lower than expected fluorescence signal.
-
High background fluorescence.
-
Poor signal-to-noise ratio.
-
Inconsistent results between different batches of reagents.
-
A "quenching" effect that increases with higher concentrations of a particular reagent.
Troubleshooting Guides
Problem 1: My fluorescence signal is significantly lower than expected.
This could be due to the inner filter effect or fluorescence quenching by MIT.
Troubleshooting Steps:
-
Identify the Source of MIT:
-
Review the safety data sheets (SDS) or technical data sheets for all your assay components (buffers, reagents, etc.) to check for the presence of this compound or other isothiazolinones.
-
If the information is not available, contact the manufacturer.
-
-
Perform a "Spike-in" Experiment:
-
Prepare a standard solution of your fluorophore.
-
Measure its fluorescence.
-
"Spike" the fluorophore solution with a small amount of the suspected MIT-containing reagent and remeasure the fluorescence. A significant drop in signal suggests interference.
-
-
Measure the Absorbance Spectrum of Your Reagents:
-
Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the suspected interfering reagent. An absorbance peak in the excitation or emission range of your fluorophore points to a potential inner filter effect.
-
Solutions:
-
Remove MIT from the Reagent: See the experimental protocol below for removing MIT using Solid-Phase Extraction (SPE).
-
Use an Alternative Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance of MIT (i.e., red-shifted fluorophores).
-
Dilute the Interfering Reagent: If the concentration of MIT is the issue, diluting the reagent might lessen the interference, but this may not be feasible for all assays.
Problem 2: I am observing high background fluorescence.
This could be due to autofluorescence from MIT or other components in your reagents.
Troubleshooting Steps:
-
Run a "Reagent Blank" Control:
-
Prepare a sample containing all assay components except for your fluorescent probe.
-
Measure the fluorescence at your assay's excitation and emission wavelengths. A high signal indicates background fluorescence from the reagents.
-
Solutions:
-
Subtract the Background: If the background is consistent, you can subtract the average fluorescence of the reagent blank from your experimental readings.
-
Purify the Reagents: Use the MIT removal protocol below to purify the interfering component.
-
Switch to a "Red" Fluorophore: Autofluorescence is often more pronounced at shorter wavelengths. Using a fluorophore that excites and emits in the red or far-red spectrum can help minimize this issue.
Quantitative Data Summary
While specific quantitative data for MIT interference is limited in published literature, the following table summarizes the known spectral properties of related compounds, which can help in predicting potential interference.
| Compound/Class | UV Absorbance Maxima | Notes |
| Isothiazolinones | ~274 nm | This is a common wavelength used for the detection of isothiazolinones via HPLC.[1][2] |
| 4-Methylthiazole | ~250 nm | A structurally related compound.[3] |
Experimental Protocols
Protocol 1: Removal of this compound using Solid-Phase Extraction (SPE)
This protocol is adapted from methods used to extract isothiazolinones from cosmetic and household products.[1][4]
Materials:
-
C18 SPE Cartridge
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vacuum manifold for SPE
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 5 mL of water through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load your MIT-containing sample (e.g., buffer, reagent) onto the cartridge. The volume will depend on the cartridge size and the concentration of your sample components.
-
-
Washing:
-
Wash the cartridge with a small volume of water to remove any unbound components.
-
-
Elution of MIT (Waste):
-
Elute the MIT from the cartridge using a small volume of methanol. Collect this as waste. The optimal volume of methanol may need to be determined empirically.
-
-
Elution of Desired Components (if retained):
-
If your components of interest are retained on the C18 column, they can be eluted with a suitable organic solvent. This step will depend on the chemical nature of your assay components. Note: This protocol is primarily designed to remove MIT from aqueous solutions where the desired components do not bind strongly to the C18 material.
-
-
Validation:
-
After treatment, re-run the "spike-in" experiment or measure the background fluorescence to confirm that the interference has been reduced.
-
Visualizations
Caption: Potential mechanisms of this compound (MIT) interference in fluorescence assays.
Caption: Troubleshooting workflow for identifying and resolving MIT interference.
References
Technical Support Center: Improving the Solubility of 4-Methylisothiazole for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methylisothiazole. This resource provides comprehensive guidance on improving the solubility of this compound, also known as 2-Methyl-4-isothiazolin-3-one (MIT), for successful in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
I. Physicochemical Properties of this compound (MIT)
Understanding the fundamental properties of a compound is the first step in effectively preparing it for in vitro studies.
| Property | Value | Reference |
| Chemical Name | 2-Methyl-4-isothiazolin-3-one | [1] |
| Synonyms | This compound, MIT, MI | [1] |
| CAS Number | 2682-20-4 | [1] |
| Molecular Formula | C4H5NOS | [1] |
| Molecular Weight | 115.16 g/mol | [1] |
| Appearance | Colorless liquid or solid | [2] |
| Melting Point | 50-51 °C | [1] |
| Boiling Point | 93 °C at 0.03 mm Hg | [1] |
| Water Solubility | Completely soluble | [2] |
| Organic Solvent Solubility | Soluble in acetonitrile, methanol, and hexane | [2] |
II. FAQs and Troubleshooting Guide
This section addresses common challenges and questions researchers face when working with this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound (MIT)?
A1: Given that this compound (MIT) is completely soluble in water, sterile deionized water or phosphate-buffered saline (PBS) are the recommended primary solvents for preparing stock solutions for most in vitro applications.[2] For compounds that may be less pure or have solubility issues, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, acetonitrile, or methanol can also be used.[2] However, it is critical to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO).
Q2: How should I store my this compound (MIT) stock solution?
A2: Store stock solutions in sterile, tightly sealed vials. For aqueous-based stock solutions, storage at 2-8°C is suitable for short-term use. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Solutions prepared in organic solvents like DMSO should also be aliquoted and stored at -20°C or -80°C.
Q3: Is this compound (MIT) stable in cell culture media?
A3: The stability of isothiazolinones, including MIT, in aqueous solutions can be influenced by factors such as pH and the presence of nucleophiles.[3] They are generally more stable in acidic conditions and may degrade in alkaline solutions.[3][4] The presence of components in cell culture media, such as amino acids and serum proteins, could potentially impact the stability of MIT over extended incubation periods. It is recommended to prepare fresh dilutions of MIT in your specific cell culture medium for each experiment, especially for long-term studies.
Q4: I am observing precipitation when I add my this compound (MIT) stock solution to the cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous media can occur if the concentration of MIT exceeds its solubility limit in the final solution or if a high concentration of an organic solvent is used for the stock solution. To troubleshoot this:
-
Vortex the final solution thoroughly.
-
Slightly warm the cell culture medium to 37°C before adding the MIT stock solution.
-
Prepare a more dilute stock solution to reduce the final concentration of the organic solvent.
-
Consider using a different solvent for your stock solution that is more miscible with your culture medium.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | - Degradation of MIT in stock solution due to improper storage. - Instability of MIT in cell culture medium over the experimental duration. - Variability in cell seeding density. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh dilutions of MIT in media for each experiment. - Ensure accurate and consistent cell counting and seeding. |
| Higher than expected cytotoxicity | - Final concentration of organic solvent (e.g., DMSO) is too high. - Contamination of stock solution or media. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (e.g., ≤ 0.1% DMSO). - Use sterile techniques and filter-sterilize stock solutions if necessary. |
| No observable effect at expected concentrations | - Inaccurate stock solution concentration. - Degradation of the compound. - The chosen cell line may be resistant to the effects of MIT. | - Verify the initial weight and dilution calculations. - Prepare a fresh stock solution. - Include a positive control known to elicit a response in your cell line. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of a 100 mM this compound (MIT) Stock Solution in PBS
Materials:
-
This compound (MIT) powder (MW: 115.16 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 11.52 mg of MIT powder and place it in a 15 mL sterile conical tube.
-
Add 1 mL of sterile PBS to the tube.
-
Vortex the solution thoroughly until the MIT is completely dissolved.
-
(Optional but recommended) To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile 15 mL conical tube.
-
Aliquot the 100 mM stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Assessment of MIT Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound (MIT) stock solution (e.g., 100 mM in PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MIT from your stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MIT.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IV. Signaling Pathways and Experimental Workflows
This section provides visual representations of key biological pathways affected by this compound and a typical experimental workflow.
References
- 1. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-4-isothiazolin-3-one | 2682-20-4 [chemicalbook.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. texaschildrens.org [texaschildrens.org]
Technical Support Center: Stability of 4-Methylisothiazole Stock Solutions
This technical support center provides guidance on the long-term stability of 4-Methylisothiazole (4-MIT), also known as 2-Methyl-4-isothiazolin-3-one (MIT), in stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Disclaimer: Quantitative stability data for this compound (4-MIT) in common organic solvents used for stock solutions is limited in publicly available literature. Much of the specific data on degradation kinetics, particularly concerning pH, comes from studies on isothiazolinones as a class or on mixtures of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 4-MIT. The following guidance is based on the best available scientific literature and safety data sheets, with the understanding that the stability of 4-MIT will generally follow that of other isothiazolinones.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store a 4-MIT stock solution?
A1: For optimal stability, stock solutions of 4-MIT should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1] For extended long-term stability, refrigeration (2-8°C) is recommended.[2] As 4-MIT can be sensitive to air, storing aliquots under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.[2][3] It is also advisable to protect solutions from light.
Q2: Which solvents are suitable for preparing 4-MIT stock solutions?
A2: While specific long-term stability data in various organic solvents is scarce, 4-MIT is soluble in solvents such as water, methanol, and acetonitrile.[4][5] For analytical purposes, these are commonly used as diluents and in mobile phases for HPLC analysis.[6][7][8] When preparing stock solutions for biological assays, high-purity, anhydrous solvents are recommended to minimize water-mediated hydrolysis.
Q3: How does pH affect the stability of 4-MIT in aqueous solutions?
A3: The pH of the solution is a critical factor for the stability of 4-MIT. Isothiazolinones are generally most stable in a pH range of 4 to 8.[9][10] In alkaline conditions (pH > 8), they undergo rapid degradation, primarily through hydrolysis which leads to the opening of the isothiazolone ring.[9][10] This decomposition results in a loss of biocidal activity.[10]
Q4: Will my 4-MIT stock solution degrade at room temperature?
A4: While short-term storage at room temperature may be acceptable, long-term storage is not recommended. The degradation rate of isothiazolinones increases with temperature.[9] To ensure the concentration of your stock solution remains consistent over time, storage in a refrigerator is advised.[2]
Q5: How can I tell if my 4-MIT stock solution has degraded?
A5: Degradation may not be visually apparent. The most reliable way to assess the stability of your 4-MIT stock solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5][6][7][8] This will allow you to quantify the concentration of the active 4-MIT and detect the presence of any degradation products.
Q6: Should I be concerned about freeze-thaw cycles?
A6: Repeated freeze-thaw cycles should be minimized. It is best practice to aliquot your stock solution into smaller, single-use volumes. This prevents contamination and the introduction of atmospheric moisture and oxygen, which can accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of 4-MIT stock solution. | Prepare a fresh stock solution from solid 4-MIT. Verify the concentration of the old and new stock solutions using a validated analytical method like HPLC. Implement recommended storage conditions (refrigeration, protection from light and air). |
| Loss of biological activity | The pH of the experimental medium is alkaline (pH > 8), causing rapid degradation of 4-MIT. | Measure the pH of your final assay medium. If it is alkaline, consider if the experimental conditions can be adjusted to a more neutral or acidic pH. If not, prepare the 4-MIT solution immediately before use. |
| Precipitate observed in the stock solution | Poor solubility or degradation. | Ensure the solvent is appropriate and of high purity. If the solution has been stored for an extended period, the precipitate may consist of degradation products. Discard the solution and prepare a fresh one. |
| Discoloration of the stock solution | Potential degradation or contamination. | A change in appearance is a sign of instability. Do not use the solution. Prepare a fresh stock solution and adhere to proper storage guidelines. |
Data Summary
The following table summarizes the stability of isothiazolinones under various conditions, which can be used as a proxy for 4-MIT stability.
| Parameter | Condition | Stability | Half-life (where available) | Reference(s) |
| pH | Acidic (pH 4-6) | Stable | - | [9][10] |
| Neutral (pH 7) | Relatively Stable | 1.2 days (for DCOIT) | [9] | |
| Alkaline (pH 8.5) | Degradation begins | 47 days (for CMIT) | [10] | |
| Alkaline (pH 9.0) | Moderate Degradation | 23 days (for CMIT) | [10] | |
| Alkaline (pH > 9.5) | Rapid Degradation | 2-3 days (for CMIT) | [10] | |
| Temperature | Refrigerated (2-8°C) | High | >64 days (for DCOIT at 4°C) | [2][9] |
| Room Temperature (25°C) | Moderate | 27.9 days (for DCOIT) | [9] | |
| Elevated (40°C) | Low | 4.5 days (for DCOIT) | [9] | |
| Light | Exposure to Sunlight | Degradation Accelerated | Photolysis half-life of 6.8 days vs. 14.4 days in dark (for DCOIT) | [9] |
| Atmosphere | Air | Potential for Oxidation | - | [2][3] |
| Inert (Argon, Nitrogen) | Enhanced Stability | - | [2][3] |
*DCOIT (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one) and CMIT (5-chloro-2-methyl-4-isothiazolin-3-one) are other isothiazolinone biocides.
Experimental Protocols
Protocol 1: Forced Degradation Study of a 4-MIT Stock Solution
This protocol is designed to intentionally degrade a 4-MIT solution under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound (4-MIT), analytical standard grade
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Ultrapure water
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 4-MIT in methanol or acetonitrile.
3. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (e.g., ICH Q1B conditions). Keep a control sample in the dark.
-
Control: Keep 1 mL of the stock solution at -20°C in the dark.
4. Sample Analysis:
-
Before analysis, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a validated HPLC-UV or HPLC-MS method to determine the percentage of degradation and identify any new peaks corresponding to degradation products.
Protocol 2: Long-Term Stability Assessment of a 4-MIT Stock Solution
This protocol outlines how to assess the stability of a 4-MIT stock solution under recommended storage conditions over an extended period.
1. Materials and Reagents:
-
This compound (4-MIT), analytical standard grade
-
Selected solvent for stock solution (e.g., DMSO, Methanol, Acetonitrile) of high purity.
2. Sample Preparation and Storage:
-
Prepare a stock solution of 4-MIT at a desired concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple small, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature) and protect from light.
3. Time Points for Analysis:
-
Establish a schedule for analysis, for example: Time 0, 1 month, 3 months, 6 months, and 12 months.
4. Sample Analysis:
-
At each time point, take one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Analyze the sample using a validated stability-indicating HPLC method to quantify the concentration of 4-MIT.
-
Compare the concentration at each time point to the initial concentration at Time 0 to determine the percentage of 4-MIT remaining.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. eeer.org [eeer.org]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
4-Methylisothiazole (4-MIT): A Comparative Analysis of its Antimicrobial Efficacy Against Resistant Strains
For Immediate Release
A deep dive into the antimicrobial prowess of 4-Methylisothiazole (4-MIT) reveals its significant potential in combating the growing threat of resistant bacterial strains. This guide offers a comprehensive comparison of 4-MIT's performance against other common biocides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The escalating crisis of antimicrobial resistance necessitates the exploration and validation of effective biocides. This compound (4-MIT), a member of the isothiazolinone class of preservatives, has demonstrated notable antimicrobial activity. This report provides a detailed analysis of its efficacy, particularly against challenging resistant pathogens.
Comparative Antimicrobial Activity of 4-MIT
The antimicrobial efficacy of a biocide is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[1][2][3][4][5]
Studies have investigated the MIC of 4-MIT and other isothiazolinones against various bacterial strains. For instance, one study highlighted that for E. coli, the MIC of 4-MIT was 41 µg/mL.[6] Another study involving a hybrid of isothiazolinone showed significant activity against methicillin-susceptible Staphylococcus aureus (MSSA) with a MIC of 35 µM, and even greater activity against vancomycin-resistant Staphylococcus aureus (VRSA) with a MIC of 8.75 µM.[7] In comparison, the MIC for the widely used methylisothiazolinone (MIT) was 280 µM against both MSSA and VRSA.[7]
The following table summarizes the available MIC data for isothiazolinone biocides against resistant bacterial strains. It is important to note that direct comparative studies of 4-MIT against a wide range of other biocides and resistant strains are limited in the publicly available literature.
| Biocide/Compound | Test Organism | Resistance Profile | MIC | Reference |
| This compound (MIT) | E. coli | - | 41 µg/mL | [6] |
| Isothiazolone-nitroxide hybrid | MSSA | - | 35 µM | [7] |
| Isothiazolone-nitroxide hybrid | MRSA | Methicillin-Resistant | 35 µM | [7] |
| Isothiazolone-nitroxide hybrid | VRSA | Vancomycin-Resistant | 8.75 µM | [7] |
| Methylisothiazolinone (MIT) | MSSA | - | 280 µM | [7] |
| Methylisothiazolinone (MIT) | VRSA | Vancomycin-Resistant | 280 µM | [7] |
| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | MRSA | Multidrug-Resistant | 2/4 mg/L (MIC50/90) | [8] |
| Vancomycin | MRSA | Multidrug-Resistant | 4/16 mg/L (MIC50/90) | [8] |
| Teichoplanin | MRSA | Multidrug-Resistant | 4/8 mg/L (MIC50/90) | [8] |
Understanding the Mechanism of Action
The antimicrobial activity of isothiazolinones, including 4-MIT, is attributed to a two-step mechanism. Initially, there is a rapid inhibition of microbial growth and metabolism. This is followed by irreversible cell damage, leading to a loss of viability.[9] The primary mode of action involves the disruption of essential enzymatic pathways.[10] Isothiazolinones achieve this by reacting with thiol groups present in proteins, particularly enzymes, leading to their inactivation.[9] This disruption of critical physiological functions, including respiration and energy generation, ultimately results in cell death.[9]
dot
Caption: Mechanism of action of this compound.
Experimental Protocols
Standardized methods are crucial for the accurate evaluation of antimicrobial activity. The following are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][3][11]
Experimental Workflow:
dot
Caption: Workflow for MIC determination.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of 4-MIT. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted 4-MIT. Include a growth control well (broth and inoculum without biocide) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 35-37°C) for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 4-MIT at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC test to ascertain the concentration of the biocide that kills the bacteria.[3]
Protocol:
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at a suitable temperature for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of 4-MIT that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Curve Assay
The time-kill assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[11][12][13][14][15][16]
Experimental Workflow:
dot
Caption: Workflow for Time-Kill Curve Assay.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Biocide: Add 4-MIT at various concentrations (typically multiples of the MIC, e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial suspension. Include a growth control flask without the biocide.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification of Viable Bacteria: Perform serial dilutions of each aliquot and plate them onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
-
Data Analysis: Plot the logarithm of CFU/mL against time to generate the time-kill curve. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Conclusion
The available data suggests that this compound and its derivatives possess significant antimicrobial activity against a range of bacteria, including resistant strains. However, to fully validate its position as a leading biocide, further comprehensive and direct comparative studies against a broader spectrum of resistant pathogens and other commercially available biocides are warranted. The standardized protocols provided in this guide offer a robust framework for conducting such validation studies, ensuring data accuracy and reproducibility for informed decision-making in research and drug development.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. litfl.com [litfl.com]
- 3. emerypharma.com [emerypharma.com]
- 4. idstewardship.com [idstewardship.com]
- 5. carilionclinic.org [carilionclinic.org]
- 6. mdpi.com [mdpi.com]
- 7. Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and anti-quorum sensing activities of a substituted thiazole derivative against methicillin-resistant Staphylococcus aureus and other multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. actascientific.com [actascientific.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Methylisothiazole and Other Isothiazolinone Biocides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-Methylisothiazole (MI) and other prominent isothiazolinone biocides, including 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI), 1,2-Benzisothiazolin-3-one (BIT), 2-n-Octyl-4-isothiazolin-3-one (OIT), and 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT). The information is supported by experimental data to assist in the selection and application of these compounds in various research and development settings. Isothiazolinones are a class of synthetic preservatives with potent bacteriostatic and fungiostatic activity, widely used in industrial and consumer products.[1][2] However, their efficacy is coupled with concerns about their toxicological profiles, particularly skin sensitization.[1][2][3]
Performance Comparison: Efficacy and Toxicity
The biocidal efficacy of isothiazolinones varies depending on their chemical structure and the target microorganism.[4][5] Generally, chlorinated isothiazolinones exhibit enhanced antimicrobial activity.[4][6] The following tables summarize key quantitative data for comparing the performance of these biocides.
Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a biocide that prevents the visible growth of a microorganism. Lower MIC values indicate higher efficacy.
| Biocide | Escherichia coli (µg/mL) | Schizosaccharomyces pombe (µg/mL) | Aspergillus niger (mg/L) | Saccharomyces cerevisiae (mg/L) |
| This compound (MI) | 41[4] | 245[4] | 166 ± 52[7] | 60 ± 0[7] |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI) | 0.5[4] | 2.6[4] | 0.35 ± 0.05[7] | 0.58 ± 0.10[7] |
| 1,2-Benzisothiazolin-3-one (BIT) | 14.4[8] | 35.5[8] | - | - |
| 2-n-Octyl-4-isothiazolin-3-one (OIT) | - | - | <1[7] | <1[7] |
| 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | - | - | <1[7] | <1[7] |
Data presented as mean ± standard deviation where available.
Table 2: Comparative Ecotoxicity Data
Ecotoxicity is a significant consideration for the environmental impact of biocides. The half-maximal effective concentration (EC50) and lethal concentration (LC50) are common measures, with lower values indicating higher toxicity.
| Biocide | Organism | Endpoint | Concentration (mg/L) |
| This compound (MI) | Vibrio fischeri | EC50 | 14[7] |
| Scenedesmus vacuolatus | EC50 | 4.9[7] | |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI) | Vibrio fischeri | EC50 | 0.58[7] |
| Scenedesmus vacuolatus | EC50 | 0.6[7] | |
| 1,2-Benzisothiazolin-3-one (BIT) | Green Algae | LC50 | 0.15[9] |
| Daphnia magna | LC50 | 1.35[9] | |
| Rainbow Trout | LC50 | 1.6[9] | |
| 2-n-Octyl-4-isothiazolin-3-one (OIT) | Vibrio fischeri | EC50 | 0.94[7] |
| Scenedesmus vacuolatus | EC50 | 0.42[7] | |
| 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | Vibrio fischeri | EC50 | 0.43[7] |
| Scenedesmus vacuolatus | EC50 | 0.38[7] |
Mechanism of Action
Isothiazolinone biocides exert their antimicrobial effect through a two-step mechanism.[1][2] Initially, they rapidly inhibit microbial growth and metabolism within minutes. This is followed by irreversible cell damage over hours, leading to cell death.[1][2] The primary mode of action involves the electrophilic sulfur atom in the isothiazolinone ring reacting with nucleophilic residues, particularly thiols (like in cysteine and glutathione), in microbial proteins and enzymes.[10][11] This interaction disrupts critical metabolic pathways, including respiration and ATP synthesis, ultimately leading to cell death.[1][10]
Figure 1: Simplified signaling pathway of isothiazolinone biocides.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the broth microdilution method for determining the MIC of isothiazolinone biocides against a target microorganism.[6][12]
1. Preparation of Materials:
-
Test Biocide Stock Solution: Prepare a concentrated stock solution of the isothiazolinone biocide in a suitable solvent. The final concentration should be at least 100 times the expected MIC.
-
Culture Medium: Use an appropriate sterile liquid growth medium (e.g., Tryptone Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Microorganism Culture: Prepare a fresh, pure culture of the target microorganism on an appropriate agar medium.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are required.
-
McFarland Standard: A 0.5 McFarland turbidity standard is needed to standardize the inoculum.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the microorganism from the agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria like E. coli.[12]
-
Dilute this standardized suspension in the culture medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[13]
3. Assay Procedure:
-
Add 100 µL of sterile culture medium to all wells of the 96-well plate, except for the first column.
-
Add 200 µL of the biocide stock solution (at twice the highest desired test concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column serves as the growth control (medium and inoculum, no biocide), and the twelfth column serves as the sterility control (medium only).
-
Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
4. Incubation and Interpretation:
-
Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the biocide at which there is no visible growth.[14]
Figure 2: Experimental workflow for MIC determination.
Conclusion
The selection of an appropriate isothiazolinone biocide requires a careful evaluation of its antimicrobial efficacy against target organisms, alongside its toxicological and ecotoxicological profile. Chlorinated derivatives such as MCI and DCOIT generally exhibit higher biocidal activity at lower concentrations. However, this increased efficacy can be associated with greater toxicity. This compound (MI) is a less potent biocide compared to its chlorinated counterparts but may be a suitable alternative in applications where a lower toxicity profile is paramount. The data and protocols presented in this guide are intended to provide a foundation for informed decision-making in the research and development of products requiring antimicrobial protection.
References
- 1. researchgate.net [researchgate.net]
- 2. onepetro.org [onepetro.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. mdpi.com [mdpi.com]
- 14. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide for Researchers: 4-Methylisothiazole vs. Parabens as Preservatives in Research Formulations
For researchers, scientists, and drug development professionals, selecting the appropriate preservative is a critical step in ensuring the integrity and safety of research formulations. This guide provides an objective comparison of two commonly used preservative classes: isothiazolinones, represented here by 4-methylisothiazole and its close relatives (often in combination as MCI/MI), and parabens. This comparison is based on experimental data for antimicrobial efficacy, cytotoxicity, and formulation stability.
At a Glance: Key Differences
| Feature | This compound (and related Isothiazolinones) | Parabens |
| Antimicrobial Spectrum | Broad-spectrum, highly effective against bacteria, yeast, and fungi at very low concentrations.[1] | Broad-spectrum, with greater activity against fungi and Gram-positive bacteria.[1] |
| Efficacy | High potency at low concentrations (ppm levels).[1] | Lower potency, requiring higher concentrations (typically 0.05% to 0.2%). |
| Mechanism of Action | Irreversibly inhibits microbial enzymes, particularly those with thiol groups.[2][3] | Disrupts microbial cell membrane transport and inhibits synthesis of DNA, RNA, and enzymes. |
| Cytotoxicity | Can be a potent skin sensitizer and cytotoxic at higher concentrations.[2][3] | Generally lower cytotoxicity, but increases with alkyl chain length.[4] |
| Stability | Less stable at alkaline pH, elevated temperatures, and in the presence of nucleophiles.[2] | Stable over a wide pH range (4-8) and compatible with many formulation types.[5] |
| Regulatory & Safety | Use in leave-on cosmetics is restricted in some regions due to sensitization concerns. | Some parabens have been linked to endocrine-disrupting activity, raising safety concerns.[6] |
Quantitative Data Comparison
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a preservative that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency. The following table summarizes MIC values for a commercial mixture of Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI) and various parabens against common microorganisms.
| Microorganism | MCI/MI (% w/w)[1] | Methylparaben (µg/mL)[1] | Propylparaben (µg/mL)[1] | Butylparaben (µg/mL) |
| Staphylococcus aureus (Gram-positive bacterium) | 0.0002% | 1000 - 2000 | More active than methylparaben | 500 |
| Pseudomonas aeruginosa (Gram-negative bacterium) | 0.0002% | >4000 | 250 - >4000 | - |
| Escherichia coli (Gram-negative bacterium) | Not specified | 250 - 2000 | Not specified | 500 |
| Candida albicans (Yeast) | 0.00005% | 500 | Not specified | - |
| Aspergillus brasiliensis (Mold) | 0.00005% | 1000 | Not specified | - |
Note: MIC values can vary based on the specific strain, test conditions, and formulation matrix.
Cytotoxicity: IC50/EC50 Values
The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a substance's toxicity. A lower value indicates greater cytotoxicity. Direct comparative studies are limited, and values can vary significantly between cell lines and assay methods.
| Preservative | Cell Line | Assay | IC50/EC50 Value |
| Methylisothiazolinone (MI) | Not Specified | Not Specified | Generally considered more cytotoxic than parabens |
| Methylparaben (MP) | Human Skin (A431) | MTT | 7.05 mM[7] |
| Human Skin (A431) | NRU | 5.10 mM[7] | |
| Propylparaben (PP) | HaCaT (Keratinocytes) | MTT | <0.012%[6] |
| Butylparaben (BP) | HCC1500 (Breast Cancer) | Cell Viability | Increased viability at 2 µM |
| Paraben Mix (MP, EP, PP, BuP, BeP) | Fish and Human Cell Lines | Not Specified | Toxicity increases with chain length: MP < EP < PP < BuP < BeP[4] |
Impact on Formulation Stability
The choice of preservative can impact the stability of the active pharmaceutical ingredient (API), particularly for sensitive biologics like monoclonal antibodies and other proteins.
This compound and Isothiazolinones:
-
Reactivity: Isothiazolinones are reactive molecules that can interact with formulation components, including the API.[2] Their mechanism of action involves reacting with thiol groups, which are present in proteins (cysteine residues). This can potentially lead to protein modification and aggregation.
-
pH Sensitivity: Their stability is pH-dependent, with degradation occurring at alkaline pH.[2] This can lead to a loss of preservative efficacy over time and the introduction of degradants into the formulation.
Parabens:
-
Inertness: Parabens are generally less reactive than isothiazolinones and have a long history of use in pharmaceutical formulations, including some protein-based drugs.[1]
-
pH Stability: They are stable over a broad pH range (4-8), which is compatible with many protein formulations that require a specific pH for optimal stability.[5]
-
Hydrophobicity: The antimicrobial activity and hydrophobicity of parabens increase with the length of the alkyl chain.[6] While this enhances their efficacy, it can also potentially lead to hydrophobic interactions with proteins, which might promote aggregation in some cases. However, specific studies directly linking parabens to protein aggregation in research formulations are not abundant in the reviewed literature.
Considerations for Protein Formulations: When formulating proteins, it is crucial to select a preservative that does not compromise the stability of the biologic. While parabens are often considered a safer choice due to their lower reactivity, their potential for hydrophobic interactions should be evaluated. The high reactivity of isothiazolinones makes them a riskier choice for protein formulations, and their use would require extensive stability testing to ensure they do not adversely affect the API.
Mechanisms of Action & Signaling Pathways
Comparative Experimental Workflow for Preservative Evaluation
The following diagram illustrates a typical workflow for evaluating and comparing the suitability of preservatives for a research formulation.
Caption: A generalized workflow for the comparative evaluation of preservatives in a research formulation.
Signaling Pathway: 4-Methylthiazole-Induced Apoptosis
Studies on 4-methylthiazole and related thiazole derivatives have shown that they can induce apoptosis (programmed cell death) in certain cell lines, often through the mitochondrial pathway.
Caption: Simplified intrinsic apoptosis pathway induced by 4-Methylthiazole.
Signaling Pathway: Paraben-Induced Endocrine Disruption
Parabens are known to have weak estrogenic activity, meaning they can bind to estrogen receptors and potentially disrupt normal endocrine signaling.[5][6] This is a key consideration for their use in research, especially in studies involving hormonal pathways.
Caption: Mechanism of paraben-induced endocrine disruption via estrogen receptor binding.
Experimental Protocols
Preservative Efficacy Testing (Challenge Test) - Adapted from USP <51>
This test evaluates the effectiveness of a preservative system by challenging the formulation with a known concentration of microorganisms.
1. Preparation of Inocula:
-
Culture the following microorganisms: Candida albicans (ATCC No. 10231), Aspergillus brasiliensis (ATCC No. 16404), Escherichia coli (ATCC No. 8739), Pseudomonas aeruginosa (ATCC No. 9027), and Staphylococcus aureus (ATCC No. 6538).
-
Harvest the cultures and suspend them in sterile saline to achieve a microbial count of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
2. Inoculation of Product:
-
Dispense the research formulation into five separate, sterile containers.
-
Inoculate each container with one of the five prepared microbial suspensions. The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
3. Incubation and Sampling:
-
Incubate the inoculated containers at 20-25°C for 28 days.
-
At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.
4. Microbial Enumeration:
-
Perform a plate count on each sample to determine the number of viable microorganisms. This may require the use of a neutralizing agent to inactivate the preservative.
5. Interpretation of Results:
-
The preservative is effective if the concentrations of viable bacteria show a significant reduction (e.g., not less than a 1.0 log reduction from the initial count at 7 days and no increase thereafter) and the concentrations of yeast and mold remain at or below the initial concentrations. Specific log reduction requirements vary by product category.
In Vitro Cytotoxicity Assessment - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed a 96-well plate with the desired cell line at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow the cells to adhere overnight in a CO₂ incubator at 37°C.
2. Compound Treatment:
-
Prepare serial dilutions of the preservative (this compound or parabens) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the preservative. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the purple formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each preservative concentration relative to the untreated control. The IC50 value can then be determined from the dose-response curve.
Disclaimer: This guide is intended for informational purposes for a research audience and is based on a review of available scientific literature. It is not a substitute for comprehensive, product-specific testing and validation. Researchers should always conduct their own studies to determine the most appropriate preservative system for their specific formulations and applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Patch testing with methylchloroisothiazolinone/methylisothiazolinone-Comparison of results with TRUE Test and 200 ppm aq., and methylisothiazolinone patch test outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Methods for Identifying 4-Methylisothiazole Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the identification and quantification of 4-Methylisothiazole (4-MIT) metabolites. 4-MIT is a widely used biocide in industrial and consumer products, and understanding its metabolic fate is crucial for safety and risk assessment. This document details established Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS) methodologies, presenting their performance data and experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.
Key this compound Metabolites
The primary urinary metabolites of this compound identified in human studies are:
-
N-methylmalonamic acid (NMMA): A major metabolite resulting from the cleavage of the isothiazolinone ring.
-
Mercapturic Acid Conjugate (M-12): A product of glutathione conjugation, indicating a bioactivation pathway. This metabolite is considered a more specific biomarker for 4-MIT exposure compared to NMMA, which can also be a metabolite of other isothiazolinones like Chloromethylisothiazolinone (CMIT).
Comparative Analysis of Analytical Methods
This section compares the performance of a GC-MS/MS method for the determination of N-methylmalonamic acid (NMMA) and an online Solid Phase Extraction (SPE) LC-MS/MS method for the mercapturic acid conjugate (M-12) in human urine.
| Parameter | GC-MS/MS for N-methylmalonamic acid (NMMA)[1][2] | Online SPE-LC-MS/MS for Mercapturic Acid Conjugate (M-12)[3] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.2 ng/mL |
| Linearity Range | Not explicitly stated, but calibration curves were used. | 0.2 - 5 ng/mL |
| Precision (RSD%) | 3.7 - 10.9% (within and between-series) | 2.1 - 23.9% (within and between-series) |
| Accuracy/Recovery (%) | 89 - 114% | 86.3 - 101.8% |
| Sample Preparation | Freeze-drying, derivatization with pentafluorobenzyl bromide (PFBBr), liquid-liquid extraction. | Online SPE using a Strata-X column. |
| Instrumentation | Gas Chromatograph coupled to a tandem mass spectrometer. | Liquid Chromatograph coupled to a tandem mass spectrometer. |
| Internal Standard | 13C3-NMMA | Isotopically labeled M-12 |
Experimental Protocols
GC-MS/MS Method for N-methylmalonamic acid (NMMA)
This method, developed for the quantification of NMMA in human urine, involves derivatization to enhance volatility for gas chromatography.[1][2]
a) Sample Preparation:
-
Freeze-dry a urine sample.
-
Derivatize the analyte with pentafluorobenzyl bromide (PFBBr) in an anhydrous solution.
-
Extract the PFB-derivative using n-hexane.
-
Concentrate the extract before injection.
b) GC-MS/MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (specific models may vary).
-
Ionization Mode: Electron Ionization (EI).
-
Internal Standard: 13C3-NMMA is used for quantification.
-
Monitoring: Specific multiple reaction monitoring (MRM) transitions for the PFB-derivative of NMMA and the internal standard are monitored.
Online SPE-LC-MS/MS Method for Mercapturic Acid Conjugate (M-12)
This two-dimensional LC-MS/MS method allows for the sensitive quantification of the M-12 metabolite in human urine with minimal sample handling.[3]
a) Sample Preparation:
-
Urine samples are directly injected into the system.
-
The analyte is enriched and cleaned up from the urine matrix using an online SPE column (e.g., Strata-X).
-
The trapped analyte is then back-flushed onto the analytical column.
b) LC-MS/MS Analysis:
-
LC System: A two-dimensional liquid chromatography system.
-
SPE Column: Strata-X column for online enrichment.
-
Analytical Column: Phenomenex C18(2) (150 × 4.6 mm) or equivalent.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Internal Standard: Isotopically labeled M-12 is used for accurate quantification.
-
Monitoring: Specific MRM transitions for M-12 and its labeled internal standard are monitored.
Metabolic Pathway of this compound
The biotransformation of this compound involves two main pathways leading to the formation of the major urinary metabolites, NMMA and M-12.
Caption: Metabolic pathways of this compound leading to its major metabolites.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for the two presented methods.
Caption: Comparison of experimental workflows for NMMA and M-12 analysis.
Conclusion
Both the GC-MS/MS method for NMMA and the online SPE-LC-MS/MS method for M-12 offer sensitive and reliable approaches for quantifying 4-MIT metabolites in urine. The choice between these methods will depend on the specific research question, available instrumentation, and the desired level of specificity.
-
The online SPE-LC-MS/MS method for M-12 is highly specific for 4-MIT exposure and requires minimal sample preparation, making it suitable for high-throughput analysis.[3]
-
The GC-MS/MS method for NMMA is also a robust and sensitive method.[1][2] However, it involves a more labor-intensive sample preparation process, including a derivatization step.[1][2] It is important to note that NMMA is a metabolite of other isothiazolinones as well, which should be considered when interpreting the data.
For researchers aiming to specifically study the metabolic fate and exposure to 4-MIT, the analysis of the mercapturic acid conjugate (M-12) by LC-MS/MS is recommended due to its higher specificity. For broader screening of isothiazolinone exposure, the analysis of NMMA can be a valuable tool. This guide provides the necessary details for researchers to implement these methods and advance the understanding of this compound metabolism.
References
- 1. Methylmalonic acid quantification in low serum volumes by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of N-methylmalonamic acid in urine as metabolite of the biocides methylisothiazolinone and chloromethylisothiazolinone using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of a mercapturate metabolite of the biocides methylisothiazolinone and chloromethylisothiazolinone (“M-12”) in human urine using online-SPE-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 4-Methylisothiazole (MIT) and Chloromethylisothiazolinone (CMIT) Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 4-Methylisothiazole (MIT) and 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT). The information presented is supported by available experimental data to facilitate informed decisions in research and development.
Executive Summary
Both this compound (MIT) and Chloromethylisothiazolinone (CMIT) are potent, broad-spectrum biocides belonging to the isothiazolinone class. They are effective against a wide range of microorganisms, including bacteria, fungi, and algae. Their primary mechanism of action involves the inhibition of essential microbial enzymes through interaction with thiol groups, leading to disruption of metabolic pathways and ultimately cell death.
Generally, CMIT is considered a more potent biocide than MIT. This is often reflected in the lower concentrations of CMIT required to achieve the same level of microbial inhibition. A common commercial formulation, known as Kathon™, utilizes a 3:1 ratio of CMIT to MIT to leverage the rapid, high-potency action of CMIT and the greater stability of MIT. While comprehensive, directly comparative data for the individual compounds against a wide array of identical microbial strains is limited in publicly available literature, existing studies on the individual substances and their mixtures provide valuable insights into their respective antimicrobial spectra.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of a biocide is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize available MIC data for MIT, CMIT, and their mixture against various microorganisms.
Note: The data presented below is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (MIT)
| Microorganism | Type | MIC (mg/L) |
| Pseudomonas putida | Gram-negative Bacteria | 3.907 - 15.625[1] |
| Pseudomonas moorei | Gram-negative Bacteria | 3.907 - 15.625[1] |
| Sphingomonas mali | Gram-negative Bacteria | 3.907 - 15.625[1] |
| Bacillus subtilis | Gram-positive Bacteria | 3.907 - 15.625[1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Chloromethylisothiazolinone (CMIT)
| Microorganism | Type | MIC (mg/L) |
| Salmonella salmoneum | Gram-negative Bacteria | 1[2] |
| Lysinibacillus sphaericus | Gram-positive Bacteria | 1[2] |
| Acinetobacter lwoffii | Gram-negative Bacteria | 1[2] |
Table 3: Minimum Inhibitory Concentration (MIC) of CMIT/MIT Mixture (Kathon™)
| Microorganism | Type | MIC (% w/w) |
| Staphylococcus aureus | Gram-positive Bacteria | 0.0002[3][4] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.0002[3][4] |
| Aspergillus niger | Fungus | 0.00005[3][4] |
| Candida albicans | Fungus (Yeast) | 0.00005[3][4] |
Mechanism of Action
Isothiazolinones, including MIT and CMIT, exert their antimicrobial effect through a two-step mechanism. Initially, they cause rapid inhibition of microbial growth and metabolism. This is followed by irreversible cell damage, leading to cell death. The primary target is the thiol groups present in essential microbial enzymes and proteins. The electrophilic sulfur atom in the isothiazolinone ring reacts with these thiol groups, forming disulfide bonds and inactivating the enzymes. This disruption of vital metabolic pathways, such as cellular respiration and ATP production, is fatal to the microorganism. CMIT is generally more reactive than MIT due to the presence of the electron-withdrawing chlorine atom, which is thought to contribute to its higher potency.
Caption: Mechanism of action of isothiazolinones (MIT and CMIT).
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial spectrum of biocides. The following are detailed protocols for the broth microdilution and agar dilution methods.
Broth Microdilution Method for Bacteria
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in a liquid growth medium.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of MIT or CMIT in a suitable solvent at a concentration significantly higher than the expected MIC.
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria.
Caption: Experimental workflow for the broth microdilution method.
Agar Dilution Method for Fungi
This method is used to determine the MIC of an antifungal agent by incorporating it into an agar medium.
-
Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Sabouraud Dextrose Agar) containing two-fold serial dilutions of MIT or CMIT. Also, prepare a drug-free control plate.
-
Inoculum Preparation: Prepare a suspension of fungal spores or conidia in sterile saline containing a surfactant (e.g., Tween 80) and adjust the turbidity to a standardized level (e.g., 0.5 McFarland).
-
Inoculation: Spot-inoculate the surface of each agar plate with the prepared fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a sufficient period to allow for growth on the control plate (typically 48-72 hours or longer for slow-growing fungi).
-
Reading Results: The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus on the agar.
Caption: Experimental workflow for the agar dilution method.
References
- 1. Global surveillance of in vitro activity of micafungin against Candida: a comparison with caspofungin by CLSI-recommended methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of Exposure to Chloromethylisothiazolinone (CMIT) and Methylisothiazolinone (MIT) among Humidifier Disinfectant-Associated Lung Injury (HDLI) Patients in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing Mitomycin C in Combination with Pentamidine or Gentamicin to Treat Infections with Multi-Drug-Resistant (MDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa [frontiersin.org]
Validating the Efficacy of 4-Methylisothiazole Against Fungal Biofilms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the objective comparison of 4-Methylisothiazole's (MIT) performance against fungal biofilms with other established antifungal agents. Due to a lack of extensive published data directly comparing this compound to standard antifungals in biofilm-specific assays, this document focuses on providing the necessary experimental protocols and data presentation structures to enable researchers to conduct and report such comparisons effectively. The methodologies outlined are based on established protocols for antifungal biofilm susceptibility testing.
Data Presentation
Effective comparison of antifungal agents requires clear and concise presentation of quantitative data. The following tables are templates that can be used to summarize experimental findings.
Table 1: Minimum Inhibitory Concentrations (MICs) Against Planktonic Fungal Cells
This table should be used to present the lowest concentration of each agent that inhibits the visible growth of planktonic (free-floating) fungal cells.
| Fungal Strain | This compound (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans ATCC 90028 | Data | Data | Data |
| Candida glabrata ATCC 2001 | Data | Data | Data |
| Aspergillus fumigatus ATCC 204305 | Data | Data | Data |
Table 2: Biofilm Inhibitory and Eradication Concentrations
This table is designed to compare the concentrations required to inhibit biofilm formation and eradicate pre-formed biofilms.
| Fungal Strain | Agent | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL) |
| Candida albicans ATCC 90028 | This compound | Data | Data |
| Fluconazole | Data | Data | |
| Amphotericin B | Data | Data | |
| Aspergillus fumigatus ATCC 204305 | This compound | Data | Data |
| Voriconazole | Data | Data | |
| Amphotericin B | Data | Data |
MBIC₅₀: The concentration at which a 50% reduction in biofilm metabolic activity or biomass is observed compared to the control. MBEC₅₀: The concentration that results in a 50% reduction in metabolic activity or viability of a pre-formed biofilm.
Experimental Protocols
Detailed and standardized methodologies are crucial for reproducible and comparable results.
Fungal Strain and Culture Conditions
-
Strains: Use well-characterized reference strains (e.g., from ATCC) and relevant clinical isolates.
-
Culture Medium: For Candida species, Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium are commonly used for planktonic cultures. For biofilm assays, RPMI-1640 is often preferred as it better mimics in vivo conditions. For Aspergillus species, RPMI-1640 is also a standard medium.
-
Incubation: Incubate cultures at 35-37°C.
Planktonic Antifungal Susceptibility Testing (MIC Determination)
The determination of the Minimum Inhibitory Concentration (MIC) for planktonic cells is a standard baseline measurement. The broth microdilution method is widely accepted.
-
Procedure:
-
Prepare serial dilutions of the antifungal agents in a 96-well microtiter plate.
-
Adjust the fungal inoculum to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Add the fungal inoculum to each well.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
-
Biofilm Formation Assay
This protocol describes the formation of fungal biofilms in 96-well plates.
-
Procedure:
-
Prepare a fungal cell suspension of 1 x 10⁶ cells/mL in RPMI-1640 medium.
-
Dispense 100 µL of the cell suspension into the wells of a flat-bottomed 96-well microtiter plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
After the adhesion phase, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 medium to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.
-
Quantification of Biofilm Inhibition and Eradication
This assay determines the concentration of an agent that inhibits biofilm formation.
-
Procedure:
-
After the initial 90-minute cell adhesion and washing step (as in 3.3 and 3.4), add 200 µL of RPMI-1640 containing serial dilutions of the test compounds to the wells.
-
Incubate for 24-48 hours at 37°C.
-
Quantify the remaining biofilm using the Crystal Violet or XTT assay (see below).
-
This assay determines the concentration of an agent required to eradicate a pre-formed biofilm.
-
Procedure:
-
Form biofilms for 24-48 hours as described in section 3.3.
-
After biofilm formation, gently wash the wells with PBS.
-
Add 200 µL of RPMI-1640 containing serial dilutions of the test compounds to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Quantify the remaining viable biofilm using the XTT assay (see below).
-
-
Crystal Violet (CV) Assay (Biomass Quantification):
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms with 200 µL of methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 20 minutes.
-
Wash the wells with sterile distilled water to remove excess stain.
-
Solubilize the bound dye with 200 µL of 33% (v/v) acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
XTT Reduction Assay (Metabolic Activity Quantification):
-
Prepare a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) at 0.5 mg/mL in PBS.
-
Just before use, add menadione to the XTT solution to a final concentration of 1 µM.
-
Wash the biofilms with PBS.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the color change (formation of formazan) by reading the absorbance at 490 nm.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanisms of biofilm formation can provide insights into how antifungal agents may exert their effects.
Fungal Biofilm Formation Signaling Pathways
Several signaling pathways are known to regulate fungal biofilm formation. The diagram below illustrates a simplified overview of key pathways in Candida albicans.
Caption: Key signaling pathways in fungal biofilm formation.
Experimental Workflow for Antifungal Biofilm Efficacy Testing
The following diagram outlines a typical workflow for evaluating a novel antifungal compound against fungal biofilms.
Caption: Workflow for antifungal biofilm testing.
A Head-to-Head Comparison of 4-Methylisothiazole and Bronopol as Biocides
For Researchers, Scientists, and Drug Development Professionals
In the realm of antimicrobial agents, 4-Methylisothiazole (MIT) and bronopol stand out as two widely utilized biocides in various industrial and pharmaceutical applications. Their efficacy in controlling microbial growth is well-documented, yet a direct, comprehensive comparison of their performance based on experimental data is often fragmented across various studies. This guide aims to provide an objective, data-driven comparison of this compound and bronopol, summarizing their antimicrobial efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance.
Quantitative Performance Data
The antimicrobial efficacy of a biocide is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for this compound and bronopol against a range of common microorganisms, compiled from various scientific sources. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary between studies.
| Microorganism | This compound (MIT) MIC (µg/mL) | Bronopol MIC (µg/mL) |
| Bacteria (Gram-positive) | ||
| Staphylococcus aureus | - | 12.5-50 |
| Bacillus subtilis | - | 12.5 |
| Bacteria (Gram-negative) | ||
| Escherichia coli | 40-250 | 12.5-50 |
| Pseudomonas aeruginosa | - | 12.5-50 |
| Klebsiella aerogenes | - | 25 |
| Fungi (Yeast) | ||
| Candida albicans | - | 1600 |
| Saccharomyces cerevisiae | - | 50 |
| Fungi (Mold) | ||
| Aspergillus niger | - | 3200 |
| Penicillium funiculosum | - | 400 |
Mechanisms of Action
The ways in which this compound and bronopol exert their antimicrobial effects are distinct, targeting different cellular components and processes.
This compound (Isothiazolinone)
This compound, a member of the isothiazolinone class of biocides, functions through a two-step mechanism. Initially, it rapidly inhibits microbial growth, respiration, and enzyme activity. This is followed by irreversible cell damage leading to cell death. The primary mode of action involves the reaction of the electrophilic sulfur atom in the isothiazolinone ring with nucleophilic cellular components, particularly the thiol groups (-SH) found in amino acids like cysteine. This interaction leads to the inactivation of essential enzymes and proteins, disrupting critical metabolic pathways such as respiration and energy generation.
Bronopol
Bronopol's antimicrobial activity stems from its ability to generate reactive oxygen species (ROS) and interact with essential thiol-containing enzymes. Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups in microbial cells, leading to the formation of disulfide bonds and the consumption of oxygen. This process generates superoxide and peroxide radicals, which are highly toxic to the cell and cause damage to various cellular components, ultimately leading to cell death.
Experimental Protocols
The determination of a biocide's efficacy relies on standardized and reproducible experimental protocols. The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using broth microdilution or agar dilution methods.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the biocide in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions (e.g., temperature and time) suitable for the growth of the microorganism. The MIC is determined as the lowest concentration of the biocide at which no visible growth of the microorganism is observed.
Key Experimental Parameters:
-
Growth Medium: A suitable liquid medium that supports the growth of the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: The microorganism is cultured to a specific density (typically measured by McFarland standards or spectrophotometry) to ensure a consistent number of cells is added to each well.
-
Incubation Conditions: The temperature and duration of incubation are critical and depend on the optimal growth requirements of the test microorganism.
-
Reading of Results: Growth is typically assessed visually as turbidity or by using a microplate reader to measure the optical density.
Concluding Remarks
Evaluating the Synergistic Potential of Isothiazole Derivatives with Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic resistance necessitates the exploration of innovative strategies to enhance the efficacy of existing antimicrobial agents. One such approach is the use of synergistic combinations, where a non-antibiotic compound potentiates the activity of a conventional antibiotic. This guide focuses on the potential synergistic effects of isothiazole derivatives, a class of sulfur- and nitrogen-containing heterocyclic compounds, with antibiotics.
Comparative Data on Antimicrobial Activity
To date, research has primarily focused on the intrinsic antimicrobial properties of isothiazole derivatives, particularly in industrial and preservative applications. However, recent studies have begun to explore their potential in a therapeutic context, including their activity against antibiotic-resistant bacteria.
One study investigated isothiazolone-nitroxide hybrids and their activity against Staphylococcus aureus. While this study did not explicitly detail synergistic effects with other antibiotics, it provides valuable data on the minimum inhibitory concentrations (MICs) of these derivatives, which is a foundational metric for any synergy study.
Table 1: Minimum Inhibitory Concentration (MIC) of an Isothiazolone-Nitroxide Hybrid and Methylisothiazolinone (MIT) against Staphylococcus aureus
| Compound | Methicillin-Susceptible S. aureus (MSSA) MIC (µM) | Vancomycin-Resistant S. aureus (VRSA) MIC (µM) |
| Isothiazolone-Nitroxide Hybrid 22 | 35 | 8.75 |
| Methylisothiazolinone (MIT) 1 | 280 | 280 |
Data sourced from a study on Isothiazolone–Nitroxide Hybrids.[1]
This table demonstrates the enhanced intrinsic antibacterial activity of a modified isothiazolone compared to the basic methylisothiazolinone structure, suggesting that the isothiazole core can be a potent pharmacophore.
Hypothetical Synergistic Effects of an Isothiazole Derivative with Vancomycin
To illustrate how the synergistic effect of an isothiazole derivative could be quantified and presented, the following table is a hypothetical representation based on the methodologies used in studies of thiazole derivatives. The data is presented using the Fractional Inhibitory Concentration (FIC) index, a standard measure of synergy. An FIC index of ≤ 0.5 is indicative of a synergistic interaction.
Table 2: Hypothetical Synergistic Activity of Isothiazole Derivative "IZD-1" in Combination with Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains
| MRSA Strain | MIC of Vancomycin Alone (µg/mL) | MIC of IZD-1 Alone (µg/mL) | MIC of Vancomycin in Combination (µg/mL) | MIC of IZD-1 in Combination (µg/mL) | FIC of Vancomycin | FIC of IZD-1 | FIC Index (ΣFIC) | Interpretation |
| MRSA-1 | 2 | 16 | 0.5 | 4 | 0.25 | 0.25 | 0.50 | Synergy |
| MRSA-2 | 2 | 16 | 0.25 | 4 | 0.125 | 0.25 | 0.375 | Synergy |
| MRSA-3 | 4 | 16 | 1 | 8 | 0.25 | 0.5 | 0.75 | Additive |
| MRSA-4 | 2 | 16 | 0.125 | 2 | 0.0625 | 0.125 | 0.1875 | Strong Synergy |
Note: This table is a hypothetical example created to demonstrate the data presentation format for a synergy study and does not represent real experimental data for 4-Methylisothiazole or any specific isothiazole derivative.
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately evaluating synergistic interactions. The following methodologies are based on established practices in antimicrobial synergy testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of each compound (antibiotic and isothiazole derivative) is determined individually against the target bacterial strains using the broth microdilution method.
-
Procedure:
-
Prepare a twofold serial dilution of each compound in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate growth medium).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is the most common method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Procedure:
-
In a 96-well microtiter plate, create a two-dimensional array of concentrations for the two compounds. Serially dilute the antibiotic horizontally and the isothiazole derivative vertically.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate under the same conditions as the MIC assay.
-
Determine the MIC of each compound in the combination.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index
The FIC index is calculated to quantify the interaction between the two compounds.
-
Formulae:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (ΣFIC) = FIC of Drug A + FIC of Drug B
-
-
Interpretation of the FIC Index:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
-
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
References
Safety Operating Guide
Navigating the Disposal of 4-Methylisothiazole: A Guide for Laboratory Professionals
The proper disposal of 4-methylisothiazole and its derivatives is a critical aspect of laboratory safety and environmental responsibility. As a substance that can be toxic and harmful to aquatic life, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals. This guide provides essential safety and logistical information for the handling and disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.
It is crucial to note that "this compound" can refer to different isomers, such as 2-methyl-4-isothiazolin-3-one or other derivatives. The disposal procedures outlined here are based on general best practices for hazardous chemical waste and information from safety data sheets (SDS) for structurally similar compounds. Always consult the specific SDS for the exact chemical you are using and your institution's Environmental Health and Safety (EHS) department for location-specific guidance.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3][4]
Key Safety Precautions:
-
Ventilation: Use only in a well-ventilated area or outdoors.[2][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use spark-proof tools and explosion-proof equipment.[3][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2] Respiratory protection may be required if dusts are generated.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[1][5] Do not dispose of this chemical down the drain or with regular trash.[1][7]
-
Waste Identification and Segregation:
-
Container Management:
-
Use a designated, leak-proof, and chemically compatible container for waste collection.[1][3][5]
-
Keep the container tightly closed except when adding waste.[1][2][5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
-
-
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[3][4]
-
Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[5]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[3][5][6]
-
-
Final Disposal:
-
Waste must be disposed of in accordance with local, regional, and national regulations.[1][2][5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[1]
-
Handle uncleaned containers as you would the product itself.[1][2] Empty containers should be triple-rinsed with a suitable solvent before disposal, with the rinsate collected as hazardous waste.[8]
-
Quantitative Data Summary
While specific quantitative limits for disposal are not broadly defined and depend on local regulations, the following table summarizes key hazard classifications that inform disposal requirements.
| Hazard Classification | Description | Source |
| Acute Toxicity | Toxic if swallowed or in contact with skin; Fatal if inhaled. | [2][7] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [2] |
| Skin Sensitization | May cause an allergic skin reaction. | [2][7] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [2][7] |
| Flammability | Flammable liquid and vapor. | [6][9] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not provided in standard safety literature, as the primary method of disposal is through licensed hazardous waste management services. The "experiment" in this context is the safe and compliant collection and storage of the waste pending professional disposal. The procedural steps outlined above serve as the methodology for this process.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of this compound waste in a laboratory setting.
Caption: General workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. 4-甲基噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling 4-Methylisothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling of 4-Methylisothiazole (MIT). The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step framework for operational questions related to the use and disposal of this chemical.
Personal Protective Equipment (PPE) and Safety Data
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing exposure risks associated with this compound. The following table summarizes key safety data and PPE recommendations. It is important to note that specific occupational exposure limits for this compound have not been established by major regulatory agencies such as OSHA, NIOSH, or ACGIH.[1][2][3][4][5][6][7]
| Parameter | Recommendation/Data | Justification & Citations |
| Occupational Exposure Limits (OELs) | Not Established | No specific exposure limits have been set by OSHA, NIOSH, or ACGIH.[1][2][3][4][5][6][7] Handle as a hazardous substance and minimize exposure. |
| Eye & Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard. | Protects against serious eye irritation and chemical splashes.[1][8] |
| Hand Protection | Nitrile rubber gloves. For incidental splash contact, a minimum thickness of 5 mil is recommended. For prolonged or immersive contact, heavier-duty chemical-resistant gloves should be used. | Nitrile gloves offer good resistance to a range of chemicals and are recommended for splash protection.[9][10][11][12][13] Breakthrough time is not specified for MIT; therefore, gloves should be changed immediately upon contamination.[9][13] |
| Body Protection | Chemical-resistant lab coat or apron. For larger quantities or significant splash risk, impervious clothing is recommended. | Protects skin from irritation and allergic reactions.[14] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient or during a large spill, a full-face respirator with organic vapor cartridges is recommended. | This compound can be corrosive to the respiratory tract and fatal if inhaled.[15] NIOSH-approved organic vapor cartridges are effective for this class of compounds.[16][17][18][19][20] |
Standard Operating Protocol for Handling this compound
This protocol outlines the step-by-step methodology for the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite, or commercial absorbent pads), neutralizing agents (for acidic or basic contaminants, though not directly for MIT), and personal protective equipment should be readily available.
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, don all required PPE as specified in the table above. This includes a lab coat, chemical safety goggles, and nitrile gloves. A face shield and heavier gloves may be necessary depending on the scale of the work.
3. Chemical Handling:
-
Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transferring liquids to smaller containers.
-
Heating: Avoid heating this compound, as it is a flammable liquid and can form explosive mixtures with air.[15]
-
Compatibility: Keep away from strong oxidizing agents, acids, and bases.[15]
4. Waste Disposal:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.[1][2][8][21][22][23]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal.[21][22]
5. Decontamination:
-
Work Surfaces: Upon completion of work, decontaminate the work area in the fume hood with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Emergency Spill Response Workflow
In the event of a this compound spill, the following workflow should be initiated immediately.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. echemi.com [echemi.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. gloves.com [gloves.com]
- 11. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 12. research.arizona.edu [research.arizona.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. aurochemicals.com [aurochemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. allergyasthmatech.com [allergyasthmatech.com]
- 17. queensu.ca [queensu.ca]
- 18. multimedia.3m.com [multimedia.3m.com]
- 19. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 20. multimedia.3m.com [multimedia.3m.com]
- 21. benchchem.com [benchchem.com]
- 22. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 23. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
